4-Amino-6-methylnicotinic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-amino-6-methylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-4-2-6(8)5(3-9-4)7(10)11/h2-3H,1H3,(H2,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUSQVMYMTQCNAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=N1)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10562664 | |
| Record name | 4-Amino-6-methylpyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10562664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127915-50-8 | |
| Record name | 4-Amino-6-methylpyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10562664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Amino-6-methylnicotinic Acid (CAS 127915-50-8)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: 4-Amino-6-methylnicotinic acid (CAS 127915-50-8) is a specialized research chemical with limited publicly available data. This guide compiles the available information and provides context based on structurally related compounds. All experimental work should be conducted with appropriate safety precautions and after consulting relevant safety data sheets.
Core Compound Properties
This compound is a pyridine carboxylic acid derivative. While specific, experimentally determined data for this compound is scarce, its fundamental properties can be summarized from supplier information.
| Property | Value | Source |
| CAS Number | 127915-50-8 | N/A |
| Molecular Formula | C₇H₈N₂O₂ | N/A |
| Molecular Weight | 152.15 g/mol | [1] |
| Physical Form | Solid | [1] |
| Purity | Typically ≥95% - 98% | [1][2] |
Physicochemical Characteristics (Inferred)
Due to the lack of specific experimental data for this compound, the following characteristics are inferred from related aminonicotinic and methylnicotinic acid analogs. These values should be considered estimates and require experimental verification.
| Property | Inferred Value/Characteristic | Basis of Inference |
| Melting Point | >300 °C | High thermal stability is common for aminonicotinic acids, such as 6-aminonicotinic acid[3]. |
| Boiling Point | ~370-380 °C (decomposes) | Estimated based on analogs like 6-aminonicotinic acid[3]. |
| Solubility | Sparingly soluble in water. Soluble in aqueous bases and polar organic solvents like DMSO and DMF. | General solubility profile for pyridine carboxylic acids[4]. |
| pKa | Two pKa values are expected due to the carboxylic acid and amino groups. | 2-aminonicotinic acid and 4-aminonicotinic acid exhibit this property[5][6]. |
Synthesis and Analysis
Synthetic Routes
Analytical Methods
For the analysis and characterization of this compound, standard analytical techniques for pyridine carboxylic acids can be employed.
A general HPLC method for the purity analysis of pyridine carboxylic acid derivatives is outlined below.
Experimental Protocol: HPLC Analysis
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: Reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)[7].
-
Mobile Phase: A gradient elution with a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., 0.1% formic acid in water for mass spectrometry compatibility)[7].
-
Flow Rate: 1.0 mL/min[7].
-
Detection: UV detection at a wavelength determined by the UV absorbance spectrum of the compound (e.g., 254 nm)[7].
-
Sample Preparation: Dissolve a small, accurately weighed amount of the compound in a suitable solvent (e.g., the mobile phase) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter prior to injection[7].
-
Analysis: Inject a standard volume (e.g., 10 µL). Purity is determined by the area percentage of the main peak relative to the total area of all observed peaks[7].
Biological Activity and Potential Applications (Hypothetical)
There is no specific information in the public domain regarding the biological activity or mechanism of action of this compound. However, the aminonicotinic acid scaffold is present in various biologically active molecules. Derivatives of nicotinic acid are explored for a range of therapeutic areas. For instance, some pyridine carboxylic acid isomers have been investigated as enzyme inhibitors[8].
Given its structure, this compound could serve as a building block in medicinal chemistry for the synthesis of more complex molecules with potential therapeutic applications. The amino and carboxylic acid functional groups provide reactive handles for further chemical modifications.
Safety and Handling
-
Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation[9].
-
Precautionary Measures:
-
First Aid:
-
Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up[9].
It is imperative to consult the specific Safety Data Sheet provided by the supplier before handling this compound.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound, CasNo.127915-50-8 Shanghai chamflyer chemicals Co., Ltd(expird) China (Mainland) [chamflyer.lookchem.com]
- 3. innospk.com [innospk.com]
- 4. benchchem.com [benchchem.com]
- 5. 2-Aminonicotinic acid | C6H6N2O2 | CID 72930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Aminonicotinic acid | C6H6N2O2 | CID 319979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. aksci.com [aksci.com]
An In-depth Technical Guide to the Physicochemical Properties of 4-Amino-6-methylnicotinic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 4-Amino-6-methylnicotinic acid. Due to the limited availability of direct experimental data for this specific compound, this document presents a combination of predicted values from computational models and detailed, generalized experimental protocols for the determination of these key properties, based on methodologies for structurally related compounds such as aromatic carboxylic acids and aminopyridines.
Chemical Identity
| Property | Value | Source |
| IUPAC Name | 4-amino-6-methylpyridine-3-carboxylic acid | |
| CAS Number | 127915-50-8 | [1][2] |
| Molecular Formula | C₇H₈N₂O₂ | |
| Molecular Weight | 152.15 g/mol | [1] |
| Canonical SMILES | CC1=NC=C(C(=C1)N)C(=O)O | |
| Physical Form | Solid | [1] |
Physicochemical Properties
A summary of available predicted and any analogous experimental data for this compound and its methyl ester are presented below. It is crucial to note that the experimental validation of the predicted values for the parent acid is recommended for any research or drug development application.
Table 2.1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Notes |
| Melting Point (°C) | Not available | Experimental determination is recommended. |
| Boiling Point (°C) | Not available | Experimental determination is recommended. |
| pKa | Not available | Prediction for the methyl ester is 7.57 ± 0.42[3]. The pKa of the carboxylic acid and the amino group are critical for understanding its ionization state at physiological pH. |
| Aqueous Solubility | Sparingly soluble (Qualitative for 6-methylnicotinic acid)[4] | Quantitative experimental determination is necessary. |
| logP | Not available | The octanol-water partition coefficient is a key indicator of lipophilicity. |
Table 2.2: Physicochemical Properties of this compound methyl ester (for comparison)
| Property | Value | Source |
| Boiling Point (°C) | 292.1 ± 35.0 (Predicted) | [3] |
| pKa | 7.57 ± 0.42 (Predicted) | [3] |
| Density (g/cm³) | 1.194 ± 0.06 (Predicted) | [3] |
Experimental Protocols for Physicochemical Property Determination
The following sections detail standardized experimental procedures that can be employed to determine the key physicochemical properties of this compound.
The melting point of a solid is a fundamental physical property that indicates its purity. A sharp melting range is characteristic of a pure compound.
Methodology: Capillary Method
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath and a calibrated thermometer or a digital temperature sensor.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample and the heating medium.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal melts (completion of melting) are recorded. This range is reported as the melting point.
References
An In-depth Technical Guide to the Molecular Structure of 4-Amino-6-methylnicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure and available physicochemical properties of 4-Amino-6-methylnicotinic acid (CAS No: 127915-50-8). Due to the limited publicly available experimental data, this document focuses on the foundational molecular characteristics and presents illustrative workflows and pathways relevant to the analysis and potential biological investigation of this class of compounds. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis.
Molecular Structure and Identification
This compound, also known by its IUPAC name 4-amino-6-methylpyridine-3-carboxylic acid, is a heterocyclic compound featuring a pyridine ring substituted with an amino group, a methyl group, and a carboxylic acid group.[1] The arrangement of these functional groups dictates its chemical reactivity and potential biological interactions.
Structural Representation
The two-dimensional structure of this compound is depicted below.
DOT Script for Molecular Structure:
Caption: 2D Chemical Structure of this compound.
Molecular Identifiers
For unambiguous identification and data retrieval, the following identifiers are crucial.
| Identifier | Value | Reference |
| IUPAC Name | 4-amino-6-methylpyridine-3-carboxylic acid | [1] |
| CAS Number | 127915-50-8 | [1][2] |
| Molecular Formula | C₇H₈N₂O₂ | [1] |
| Molecular Weight | 152.15 g/mol | [1] |
| Canonical SMILES | CC1=NC=C(C(=C1)N)C(=O)O | [1] |
| InChI | InChI=1S/C7H8N2O2/c1-4-3-5(8)7(11)10-2-6(4)9/h2-3H,1H3,(H2,8,9,10,11) | |
| InChIKey | Not readily available in search results. |
Physicochemical Properties
Detailed experimental data on the physicochemical properties of this compound are scarce in publicly accessible literature. The available information indicates that it is a solid at room temperature.[3] For related compounds, such as its methyl ester, some properties have been reported, which may offer indicative information.
| Property | Value | Notes and References |
| Physical State | Solid | [3] |
| Melting Point | Not available | Data is not available for the parent acid. |
| Boiling Point | Not available | Data is not available for the parent acid. |
| pKa | Not available | Data is not available for the parent acid. |
| Solubility | Not available | Data is not available for the parent acid. |
Spectroscopic Data (Illustrative)
No experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound could be located in the public domain. To aid researchers, this section provides an illustrative guide to the expected spectral features based on the compound's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy (Hypothetical)
-
¹H NMR: Protons on the pyridine ring would appear as distinct singlets or doublets in the aromatic region (typically 6.0-8.5 ppm). The methyl protons would likely be a singlet around 2.0-2.5 ppm. The amino protons would present as a broad singlet, and the carboxylic acid proton would be a very broad singlet at a downfield chemical shift (>10 ppm), the visibility of which can depend on the solvent used.
-
¹³C NMR: The spectrum would show seven distinct carbon signals. The carboxylic acid carbonyl carbon would be the most downfield signal (around 165-185 ppm). The aromatic carbons of the pyridine ring would appear in the 100-160 ppm range, and the methyl carbon would be the most upfield signal (around 15-25 ppm).
Infrared (IR) Spectroscopy (Hypothetical)
The IR spectrum would be expected to show characteristic absorption bands for its functional groups:
-
O-H stretch (carboxylic acid): A very broad band from 2500-3300 cm⁻¹.
-
N-H stretch (amino group): Two sharp to moderately broad peaks around 3300-3500 cm⁻¹.
-
C=O stretch (carboxylic acid): A strong, sharp peak around 1700-1725 cm⁻¹.
-
C=C and C=N stretches (pyridine ring): Multiple peaks in the 1400-1600 cm⁻¹ region.
-
C-H stretches (methyl and aromatic): Peaks around 2850-3100 cm⁻¹.
Mass Spectrometry (MS) (Hypothetical)
-
Electron Ionization (EI-MS): The molecular ion peak (M⁺) would be observed at m/z = 152. Key fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and potentially the methyl group (-CH₃, 15 Da).
Experimental Protocols (Illustrative)
Specific experimental protocols for the synthesis of this compound are not detailed in the available literature. However, a general synthetic approach for analogous compounds often involves multi-step synthesis starting from simpler pyridine derivatives. Below is a hypothetical workflow for the characterization of a synthesized batch of this compound.
DOT Script for Experimental Workflow:
Caption: Illustrative workflow for the synthesis and characterization of a novel compound.
Biological Activity and Signaling Pathways (Hypothetical)
There is no specific information in the public domain regarding the biological activity or associated signaling pathways of this compound. Compounds with similar structural motifs (aminopyridine carboxylic acids) can exhibit a range of biological activities. For illustrative purposes, a generic signaling pathway that could be investigated for a novel small molecule inhibitor is presented below.
DOT Script for a Generic Signaling Pathway:
Caption: A generic kinase signaling pathway, illustrating a potential mechanism of action for a small molecule inhibitor.
Conclusion
This compound is a well-defined chemical entity with established structural identifiers. However, a comprehensive understanding of its physicochemical properties, spectroscopic characteristics, and biological activity is hampered by the lack of publicly available experimental data. This guide has consolidated the known structural information and provided illustrative frameworks for its experimental investigation. Further research is warranted to fully elucidate the properties and potential applications of this compound in medicinal chemistry and drug discovery. Researchers are encouraged to perform the experimental work outlined in the illustrative workflows to build a more complete profile of this molecule.
References
An In-depth Technical Guide on the Solubility of 4-Amino-6-methylnicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-6-methylnicotinic acid is a substituted pyridinecarboxylic acid derivative. Understanding its solubility is a critical parameter in drug discovery and development, influencing key processes such as formulation, bioavailability, and in-vitro assay design. This document outlines a robust experimental protocol for the quantitative determination of this compound's solubility in various solvent systems.
Qualitative Solubility Profile (Inferred)
While direct data is unavailable, the solubility of nicotinic acid derivatives can be inferred to be dependent on the pH of the medium due to the presence of both an acidic carboxylic acid group and a basic amino group. The methyl group at the 6-position may slightly decrease aqueous solubility compared to its unsubstituted counterpart. General qualitative solubility descriptors for similar compounds are often reported as soluble or slightly soluble in polar protic solvents.
Table 1: Anticipated Qualitative Solubility of this compound
| Solvent Class | Predicted Solubility |
| Aqueous (Acidic) | Likely Soluble |
| Aqueous (Neutral) | Potentially Low |
| Aqueous (Basic) | Likely Soluble |
| Polar Protic | Soluble/Slightly Soluble |
| Polar Aprotic | Sparingly Soluble |
| Nonpolar | Insoluble |
Note: This table is predictive and requires experimental verification.
Experimental Protocol for Quantitative Solubility Determination
To obtain precise and reproducible solubility data, the isothermal saturation method, commonly known as the shake-flask method, is the gold standard.[1] This method establishes the thermodynamic equilibrium solubility of a compound in a specific solvent at a controlled temperature.
3.1. Principle
An excess amount of solid this compound is agitated in a known volume of the solvent at a constant temperature for a sufficient duration to achieve equilibrium.[1] The resulting saturated solution is then separated from the excess solid, and the concentration of the dissolved solute is quantified using a suitable analytical technique.
3.2. Materials and Equipment
-
This compound (solid)
-
Selected solvents (e.g., water, phosphate buffers of varying pH, ethanol, DMSO)
-
Vials with screw caps
-
Constant temperature shaker/incubator
-
Syringes and syringe filters (e.g., 0.45 µm)
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Validated analytical method for quantification
3.3. Experimental Workflow
The following diagram illustrates the key steps in the isothermal saturation method for determining the solubility of this compound.
Caption: Workflow for the isothermal saturation method.
3.4. Detailed Steps
-
Preparation: Add an excess amount of solid this compound to a vial to ensure that saturation can be achieved. Record the approximate amount.
-
Solvent Addition: Precisely add a known volume or mass of the desired solvent to the vial.
-
Equilibration: Seal the vials tightly and place them in a shaker incubator set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. A preliminary time-to-equilibrium study is recommended.
-
Phase Separation: After equilibration, remove the vials and allow the excess solid to settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.[1]
-
Quantification: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of a pre-established calibration curve.[1] Determine the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV.[1] A C18 reversed-phase column is often suitable for such compounds.
-
Data Reporting: Calculate the solubility of this compound in the solvent, taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.
Data Presentation
The experimentally determined solubility data should be presented in a clear and organized manner.
Table 2: Example of a Solubility Data Table for this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |
| 0.1 M HCl | 25 | Experimental Data | Experimental Data | Shake-Flask |
| Phosphate Buffer (pH 7.4) | 25 | Experimental Data | Experimental Data | Shake-Flask |
| Water | 25 | Experimental Data | Experimental Data | Shake-Flask |
| Ethanol | 25 | Experimental Data | Experimental Data | Shake-Flask |
| DMSO | 25 | Experimental Data | Experimental Data | Shake-Flask |
| 0.1 M HCl | 37 | Experimental Data | Experimental Data | Shake-Flask |
| Phosphate Buffer (pH 7.4) | 37 | Experimental Data | Experimental Data | Shake-Flask |
Conclusion
While specific solubility data for this compound is not currently published, this guide provides the necessary experimental framework for its determination. The isothermal saturation method is a reliable and widely accepted technique that will yield high-quality, reproducible data essential for the advancement of research and development involving this compound. It is recommended that researchers perform these experiments to generate the specific data required for their applications.
References
Spectroscopic Analysis of 4-Amino-6-methylnicotinic Acid: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic analysis of 4-Amino-6-methylnicotinic acid, a crucial pyridine derivative with potential applications in pharmaceutical research and development. The document is intended for researchers, scientists, and professionals in drug development, offering detailed insights into the structural elucidation of this compound through various spectroscopic techniques. While experimental data for this compound is not extensively available in public literature, this guide synthesizes information from closely related analogs to predict its spectroscopic properties.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound based on the analysis of structurally similar compounds. These predictions serve as a baseline for researchers undertaking the experimental characterization of this molecule.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.8-8.0 | s | 1H | H5 (Aromatic) |
| ~6.2-6.4 | s | 1H | H2 (Aromatic) |
| ~5.0-6.0 | br s | 2H | -NH₂ |
| ~2.3-2.5 | s | 3H | -CH₃ |
| ~12.0-13.0 | br s | 1H | -COOH |
Note: Predicted chemical shifts are relative to a standard solvent like DMSO-d₆. The broad signals for the amino and carboxylic acid protons are due to hydrogen bonding and exchange.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~168-170 | C=O (Carboxylic Acid) |
| ~160-162 | C4-NH₂ |
| ~155-157 | C6-CH₃ |
| ~148-150 | C5 |
| ~105-107 | C3 |
| ~100-102 | C2 |
| ~20-22 | -CH₃ |
Table 3: Predicted FTIR Spectral Data
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400-3200 | N-H Stretch | Primary Amine |
| 3300-2500 | O-H Stretch | Carboxylic Acid |
| 1710-1680 | C=O Stretch | Carboxylic Acid |
| 1640-1600 | N-H Bend | Primary Amine |
| 1600-1450 | C=C & C=N Stretch | Aromatic Ring |
| 1300-1200 | C-N Stretch | Aryl Amine |
| 900-650 | C-H Bend | Aromatic Ring |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 152 | [M]⁺ (Molecular Ion) |
| 135 | [M-OH]⁺ |
| 107 | [M-COOH]⁺ |
| 92 | [M-COOH-CH₃]⁺ |
Note: Fragmentation patterns in mass spectrometry can vary depending on the ionization technique used.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are standard procedures and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, MeOD). The choice of solvent is critical to avoid signal overlap.
-
Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, standard parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds. For ¹³C NMR, a proton-decoupled sequence is typically used.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology (KBr Pellet Method):
-
Sample Preparation: Grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[1]
-
Pellet Formation: Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.[1]
-
Background Spectrum: Collect a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.
-
Sample Spectrum: Place the KBr pellet in the sample holder and acquire the FTIR spectrum, typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology (Electrospray Ionization - ESI):
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.[2] Further dilute this stock solution to a final concentration of around 10 µg/mL.[2]
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate.
-
Ionization: Apply a high voltage to the capillary tip to generate charged droplets, which desolvate to produce gas-phase ions.[3]
-
Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight) to obtain the mass-to-charge ratio (m/z) of the molecular ion and its fragments.
Visualizations
The following diagrams illustrate the experimental workflows and a potential biological signaling pathway relevant to aminonicotinic acid derivatives.
Biological Context and Drug Development Potential
Derivatives of nicotinic acid are recognized for a wide array of biological activities, including antifungal, antibacterial, and anti-inflammatory properties.[4] Specifically, aminonicotinic acid derivatives have been investigated for their potential as antimicrobial agents. Some studies suggest that compounds with a 6-aminonicotinic acid scaffold can inhibit bacterial DNA gyrase and topoisomerase IV, enzymes that are essential for bacterial DNA replication.[5] This mechanism of action is a key target for the development of new antibiotics.
The structural features of this compound, with its amino and carboxylic acid functional groups on a pyridine core, make it a promising candidate for further investigation and modification in drug discovery programs. The amino group can be a key site for forming hydrogen bonds with biological targets, while the carboxylic acid can be modified to improve pharmacokinetic properties. Further research into the biological activity of this specific compound is warranted to explore its full therapeutic potential.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 3. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 4. benchchem.com [benchchem.com]
- 5. innospk.com [innospk.com]
An In-depth Technical Guide to the Safe Handling of 4-Amino-6-methylnicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety protocols and handling procedures for 4-Amino-6-methylnicotinic acid, a key chemical intermediate in various research and development applications. The following sections detail the material's hazards, necessary protective measures, and emergency procedures to ensure a safe laboratory environment.
Physicochemical and Hazard Profile
This compound (CAS No. 127915-50-8) is a heterocyclic compound with the molecular formula C₇H₈N₂O₂ and a molecular weight of 152.15 g/mol .[] While comprehensive toxicological data is not available, related compounds and available safety data sheets (SDS) indicate that it should be handled with care due to its potential to cause irritation.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 127915-50-8 | [] |
| Molecular Formula | C₇H₈N₂O₂ | [] |
| Molecular Weight | 152.15 g/mol | [] |
| Boiling Point | 385.47 °C (Predicted) | [] |
| Purity | Typically ≥95% | [2][3] |
Table 2: GHS Hazard Identification
| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | Warning | GHS07 |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation | Warning | GHS07 |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation | Warning | GHS07 |
Note: Hazard classification is based on data for structurally similar compounds and may not be exhaustive for this compound itself.
Prudent Handling and Storage Protocols
Adherence to standard laboratory safety practices is paramount when working with this compound. The following protocols are designed to minimize exposure risk.
Engineering Controls and Personal Protective Equipment (PPE)
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of dust or vapors.[4][5]
-
Eye and Face Protection: Chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are mandatory.[5]
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.[4] Wash hands and any exposed skin thoroughly after handling.[4][5]
-
Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator should be used.[5]
Storage Requirements
Proper storage is crucial to maintain the integrity of this compound and prevent accidents.
-
Environment: Keep in a dry, cool, and well-ventilated place.[4][5]
-
Incompatibilities: Store away from strong oxidizing agents.[5]
-
Ignition Sources: Keep the product and its container away from heat and sources of ignition.[5]
Experimental Workflow for Safe Handling
The following diagram outlines a standard workflow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
Emergency and First-Aid Procedures
In the event of accidental exposure, immediate and appropriate action is critical.
Table 3: First-Aid Measures
| Exposure Route | Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][5] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention.[4][5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[4][5] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[4][5] |
Accidental Release Measures
-
Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment.[5]
-
Containment and Cleaning: For spills, sweep up the material and shovel it into a suitable container for disposal.[5] Avoid creating dust. Do not let the chemical enter the environment.[5]
Disposal Considerations
Waste disposal must be conducted in accordance with all federal, state, and local environmental regulations. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[5]
Conclusion
While this compound is a valuable compound in research and development, it requires careful handling due to its potential hazards. By adhering to the guidelines outlined in this document, researchers can minimize risks and maintain a safe working environment. Always consult the most current Safety Data Sheet from your supplier for the most detailed and up-to-date information.
References
4-Amino-6-methylnicotinic Acid: A Technical Guide for Researchers and Drug Development Professionals
Introduction
4-Amino-6-methylnicotinic acid, a substituted pyridine carboxylic acid, represents a valuable scaffold in medicinal chemistry and drug discovery. Its structural similarity to biologically active nicotinic acid derivatives suggests its potential as a key building block for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the commercial availability, synthesis, potential biological activities, and experimental considerations for researchers working with this compound. The information presented is intended to facilitate further investigation into the therapeutic promise of this compound and its analogues.
Commercial Availability
This compound (CAS No. 127915-50-8) is available from several commercial chemical suppliers. The typical purity of the commercially available compound is around 98%. Researchers can procure this starting material from the following vendors:
| Supplier | Product Name | CAS Number | Purity |
| Apollo Scientific | This compound | 127915-50-8 | 98% |
| 2a biotech | This compound | 127915-50-8 | 96%+ |
| Shanghai Chamflyer Chemicals Co., Ltd | This compound | 127915-50-8 | 98% |
Synthesis and Characterization
Proposed Synthetic Pathway
A hypothetical synthetic scheme for this compound is presented below. This pathway commences with the readily available 4-hydroxy-6-methylnicotinic acid and proceeds through bromination followed by nucleophilic aromatic substitution with an amino group source.
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Esterification of 4-hydroxy-6-methylnicotinic acid
-
Suspend 4-hydroxy-6-methylnicotinic acid (1 equivalent) in methanol (10 volumes).
-
Add a catalytic amount of concentrated sulfuric acid (0.1 equivalents).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 10 volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 4-hydroxy-6-methylnicotinate.
Step 2: Bromination of methyl 4-hydroxy-6-methylnicotinate
-
Dissolve methyl 4-hydroxy-6-methylnicotinate (1 equivalent) in a suitable solvent such as acetonitrile (10 volumes).
-
Add phosphorus oxybromide (POBr3) (1.5 equivalents) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux for 8-12 hours, monitoring by TLC.
-
Cool the reaction mixture and carefully quench by pouring it onto crushed ice.
-
Neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 10 volumes).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate to give crude methyl 4-bromo-6-methylnicotinate.
-
Purify the crude product by column chromatography on silica gel.
Step 3: Amination of methyl 4-bromo-6-methylnicotinate
-
In a sealed vessel, dissolve methyl 4-bromo-6-methylnicotinate (1 equivalent) in a solution of ammonia in methanol (7N).
-
Heat the mixture to 100-120 °C for 12-24 hours.
-
Cool the reaction vessel to room temperature and concentrate the mixture under reduced pressure.
-
Purify the resulting methyl 4-amino-6-methylnicotinate by column chromatography.
Step 4: Hydrolysis of methyl 4-amino-6-methylnicotinate
-
Dissolve methyl 4-amino-6-methylnicotinate (1 equivalent) in a mixture of methanol and water (1:1).
-
Add sodium hydroxide (2-3 equivalents) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, acidify the reaction mixture to pH 6-7 with 1N HCl.
-
The product, this compound, should precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Potential Biological Activity and Signaling Pathways
While there is no direct evidence in the reviewed literature for the biological activity of this compound, the activities of structurally related compounds provide a basis for hypothesizing its potential therapeutic applications.
D-Amino Acid Oxidase (DAAO) Inhibition
The structurally similar compound, methyl 6-methylnicotinate, has been investigated as an inhibitor of D-amino acid oxidase (DAAO). DAAO is an enzyme that degrades D-serine, a co-agonist at the NMDA receptor in the brain. Inhibition of DAAO can lead to increased levels of D-serine, which may have therapeutic benefits in central nervous system (CNS) disorders such as schizophrenia. It is plausible that this compound could also exhibit DAAO inhibitory activity.
Caption: Hypothetical signaling pathway of DAAO inhibition.
Other Potential Activities
Derivatives of aminonicotinic acids have been reported to possess a range of biological activities, including tuberculostatic and antimicrobial effects. Further screening of this compound in these areas could be a fruitful avenue of research.
Experimental Workflow for Structure-Activity Relationship (SAR) Studies
To explore the full therapeutic potential of this compound, a systematic structure-activity relationship (SAR) study is recommended. This involves the synthesis of a library of analogues with modifications at key positions of the molecule and evaluating their biological activity.
Caption: A typical workflow for SAR studies.
Conclusion
This compound is a commercially available compound with significant potential as a building block in drug discovery. While detailed biological data for this specific molecule is currently limited, the known activities of its close analogues suggest promising avenues for investigation, particularly in the area of CNS disorders. The synthetic and experimental frameworks provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals seeking to unlock the therapeutic potential of this and related compounds.
Purity Standards for 4-Amino-6-methylnicotinic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the purity standards for 4-Amino-6-methylnicotinic acid (CAS No. 127915-50-8), a key intermediate in pharmaceutical synthesis. The document outlines typical quality attributes, potential impurities, and detailed analytical methodologies for the characterization and quality control of this compound.
Introduction
This compound is a substituted pyridine carboxylic acid derivative. Its purity is critical for the safety and efficacy of downstream active pharmaceutical ingredients (APIs). This guide delineates a framework for establishing robust purity criteria based on industry best practices and regulatory expectations.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Chemical Formula | C₇H₈N₂O₂ |
| Molecular Weight | 152.15 g/mol |
| CAS Number | 127915-50-8 |
| Appearance | Solid |
| Purity (typical) | ≥98% |
Purity Specifications and Impurity Profile
While a specific official monograph for this compound is not publicly available in major pharmacopeias (USP, EP, JP), this section outlines a typical set of specifications based on common requirements for pharmaceutical intermediates.
Organic Impurities
Organic impurities can arise from the manufacturing process, including starting materials, by-products, intermediates, and degradation products. A comprehensive impurity profile is essential.
| Impurity Type | Acceptance Criteria |
| Any single unknown impurity | ≤ 0.10% |
| Total Impurities | ≤ 1.0% |
Potential process-related impurities could include isomers, precursors, or reaction by-products. For instance, incomplete amination or methylation reactions could lead to related nicotinic acid derivatives.
Residual Solvents
The control of residual solvents is critical to ensure patient safety. The International Council for Harmonisation (ICH) Q3C guidelines provide a framework for acceptable limits.[1][2][3][4] The specific limits depend on the solvent's toxicity and the intended daily dose of the final drug product. Solvents are categorized into three classes:
-
Class 1: Solvents to be avoided.
-
Class 2: Solvents with inherent toxicity that should be limited.
-
Class 3: Solvents with low toxic potential.
A risk assessment should be conducted to identify any solvents used in the manufacturing process and appropriate limits should be established.
Inorganic Impurities
| Impurity Type | Acceptance Criteria |
| Heavy Metals | ≤ 20 ppm |
| Residue on Ignition (Sulfated Ash) | ≤ 0.1% |
Heavy metal testing is a general test to control for metallic impurities that may be introduced from raw materials or equipment.[5][6][7] The residue on ignition test measures the amount of residual inorganic material after combustion.
Analytical Methodologies
Robust analytical methods are required to assess the purity of this compound.
Identification
-
Infrared (IR) Spectroscopy: To confirm the functional groups and compare the spectrum with that of a reference standard.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure and identify any structural isomers.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
Assay and Organic Impurity Determination
High-Performance Liquid Chromatography (HPLC) is the primary technique for determining the assay and the levels of organic impurities. A validated, stability-indicating HPLC method is crucial.
Illustrative HPLC Method:
| Parameter | Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Note: This is an example method and requires validation for specificity, linearity, accuracy, precision, and robustness for its intended use.
Residual Solvents Analysis
Gas Chromatography (GC) with a flame ionization detector (FID) or mass spectrometry (MS) detector is the standard technique for the quantification of residual solvents.
Inorganic Impurity Testing
-
Heavy Metals: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) are modern, sensitive techniques for the determination of specific elemental impurities.[8] The traditional sulfide precipitation colorimetric test can also be used as a limit test.[5]
-
Residue on Ignition: This is determined gravimetrically after ignition of the sample in the presence of sulfuric acid.
Experimental Workflows
The following diagrams illustrate the logical flow for the analysis and control of this compound purity.
Caption: General experimental workflow for purity analysis of this compound.
References
- 1. ICH Q3C (R9) Residual solvents - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. tga.gov.au [tga.gov.au]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Limit Test for Heavy Metals in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 7. ingentaconnect.com [ingentaconnect.com]
- 8. Elemental analysis and heavy metals for the pharmaceutical sector | UFAG Laboratorien AG [ufag-laboratorien.ch]
4-Amino-6-methylnicotinic Acid: A Technical Guide for Researchers
An In-depth Review of a Versatile Pyridine Derivative for Drug Discovery and Development
Abstract
4-Amino-6-methylnicotinic acid, a substituted pyridine carboxylic acid, represents a valuable scaffold in medicinal chemistry and drug discovery. While specific research on this particular isomer is limited in publicly available literature, its structural motifs are present in a variety of biologically active compounds. This technical guide consolidates the available information on its chemical properties and provides inferred insights into its potential synthesis, biological activities, and experimental investigation, drawing from data on closely related aminonicotinic acid derivatives. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this and similar chemical entities.
Chemical Properties
This compound is a solid organic compound with the molecular formula C₇H₈N₂O₂ and a molecular weight of 152.15 g/mol .[1] Its structure features a pyridine ring substituted with an amino group at the 4-position, a methyl group at the 6-position, and a carboxylic acid group at the 3-position (nicotinic acid core).
| Property | Value | Source |
| CAS Number | 127915-50-8 | [1] |
| Molecular Formula | C₇H₈N₂O₂ | [2] |
| Molecular Weight | 152.15 g/mol | [1] |
| Canonical SMILES | CC1=NC=C(C(=C1)N)C(=O)O | [2] |
| InChI Key | WUSQVMYMTQCNAV-UHFFFAOYSA-N | [2] |
| Physical Form | Solid | [1] |
| Purity | Typically available at ≥98% | [1] |
Potential Synthesis Routes
A plausible synthetic approach could involve the amination of a suitable precursor, such as a 4-chloro or 4-hydroxynicotinic acid derivative. Alternatively, rearrangement reactions of corresponding amides or azides offer viable pathways.
Illustrative Synthetic Workflow
The following diagram outlines a generalized workflow for the synthesis of an aminonicotinic acid derivative, which could be adapted for this compound.
Caption: A potential synthetic pathway for this compound.
Experimental Protocols for Related Compounds
Due to the absence of a direct protocol for this compound, the following sections detail established methods for the synthesis of structurally similar aminonicotinic acids. These can serve as a starting point for the development of a specific synthesis plan.
Method A: Hofmann Rearrangement of a Pyridine Carboxamide
The Hofmann rearrangement converts a primary amide into a primary amine with one fewer carbon atom.[3][4] This could be applied to a pyridine-3,4-dicarboxamide precursor.
Experimental Protocol (Adapted from Nicotinamide to 3-Aminopyridine) [3]
-
Preparation of the N-bromoamide: A primary amide (1 equivalent) is treated with bromine (1 equivalent) in the presence of a strong base like sodium hydroxide in an aqueous medium.
-
Deprotonation: The N-H proton of the N-bromoamide is abstracted by the base to form a nitrogen anion.
-
Rearrangement: The anion undergoes rearrangement where the alkyl or aryl group migrates from the carbonyl carbon to the nitrogen, displacing the bromide ion and forming an isocyanate intermediate.
-
Hydrolysis: The isocyanate is then hydrolyzed in the aqueous basic solution to form a carbamic acid, which spontaneously decarboxylates to yield the primary amine.
Method B: Curtius Rearrangement of a Pyridine Carboxyl Azide
The Curtius rearrangement involves the thermal decomposition of an acyl azide to an isocyanate, which can then be converted to an amine.[5][6][7]
Experimental Protocol (General Procedure) [5][8]
-
Formation of the Acyl Azide: A carboxylic acid (1 equivalent) is converted to its corresponding acyl chloride using a chlorinating agent (e.g., thionyl chloride). The acyl chloride is then reacted with sodium azide to form the acyl azide.
-
Rearrangement: The acyl azide is heated in an inert solvent (e.g., toluene or benzene). This induces the rearrangement to the isocyanate with the loss of nitrogen gas.
-
Trapping of the Isocyanate: The resulting isocyanate can be trapped with various nucleophiles. For the synthesis of the primary amine, the isocyanate is typically hydrolyzed with an aqueous acid or base.
Method C: Nucleophilic Aromatic Substitution
If a suitable precursor like 4-chloro-6-methylnicotinic acid is available, direct amination via nucleophilic aromatic substitution (SNAr) can be a straightforward approach.
Experimental Protocol (General Procedure for Amination of Chloropyridines)
-
Reaction Setup: The 4-chloropyridine derivative (1 equivalent) is dissolved in a suitable solvent (e.g., ethanol, DMF).
-
Amination: An amine source, such as ammonia or an amine salt (e.g., ammonium hydroxide), is added in excess. The reaction may require elevated temperatures and pressures.
-
Work-up: After the reaction is complete, the mixture is cooled, and the product is isolated by extraction and purified by crystallization or chromatography.
Potential Biological Activities and Therapeutic Applications
Direct biological activity data for this compound is not prominent in the scientific literature. However, the aminonicotinic acid scaffold is a key feature in many compounds with diverse pharmacological properties. Derivatives of nicotinic acid are known to exhibit antifungal, antibacterial, and anti-inflammatory activities.[9][10]
The methyl ester of the related compound, 6-methylnicotinic acid, has been investigated for its role in the treatment of central nervous system (CNS) disorders as an inhibitor of D-amino acid oxidase and D-aspartate oxidase.[11] This suggests that this compound and its derivatives could also be explored as potential enzyme inhibitors.[12]
Table of Biological Activities of Related Aminonicotinic Acid Derivatives:
| Compound Class | Biological Activity | Potential Therapeutic Area | References |
| 2-Aminonicotinamide derivatives | Antifungal (inhibition of GPI-anchored protein biosynthesis) | Infectious Diseases | [13] |
| 6-Aminonicotinic acid derivatives | Antibacterial (inhibition of DNA gyrase and topoisomerase IV) | Infectious Diseases | [14] |
| Substituted Nicotinic Acid Esters | Anti-inflammatory (COX enzyme inhibition) | Inflammation | [9] |
| Methyl 6-methylnicotinate | D-amino acid oxidase and D-aspartate oxidase inhibitor | CNS Disorders | [11] |
Potential Signaling Pathway Involvement
Given the lack of specific data for this compound, it is premature to definitively assign it to a particular signaling pathway. However, based on the activities of related compounds, it could potentially interact with pathways involved in microbial cell wall synthesis, bacterial DNA replication, or inflammatory responses mediated by prostaglandins. Further research is required to elucidate its precise mechanism of action.
The following diagram illustrates a generalized concept of enzyme inhibition, a potential mechanism of action for this class of compounds.
Caption: Competitive enzyme inhibition as a potential mechanism of action.
Future Research Directions
The study of this compound presents several opportunities for further investigation:
-
Development of a robust and scalable synthesis route: A detailed and optimized synthetic protocol is essential for making this compound readily available for research.
-
Screening for biological activity: A broad-based screening against various biological targets, including microbial strains, cancer cell lines, and specific enzymes, could uncover its therapeutic potential.
-
Structure-activity relationship (SAR) studies: Synthesis and evaluation of a library of derivatives with modifications at the amino, methyl, and carboxylic acid groups could lead to the identification of more potent and selective compounds.
-
Pharmacokinetic and toxicological profiling: In vivo studies to assess the absorption, distribution, metabolism, excretion (ADME), and toxicity of promising derivatives will be crucial for their development as drug candidates.
Conclusion
This compound is a research chemical with significant untapped potential. While direct experimental data is currently scarce, the established biological activities of related aminonicotinic acid derivatives provide a strong rationale for its further investigation. This technical guide serves as a starting point for researchers, offering insights into its properties, potential synthesis, and plausible biological activities. Future research into this and similar molecules could lead to the discovery of novel therapeutic agents for a range of diseases.
References
- 1. Curtius Rearrangement [organic-chemistry.org]
- 2. Facile synthesis of functionalized 4-aminopyridines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 4. pharmdguru.com [pharmdguru.com]
- 5. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 6. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Enzyme inhibitor - Wikipedia [en.wikipedia.org]
- 13. Synthesis and Biological Evaluation of Novel 2-Aminonicotinamide Derivatives as Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. innospk.com [innospk.com]
The Discovery and Evolution of Nicotinic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the history, discovery, and evolving understanding of nicotinic acid (niacin) and its derivatives. From its initial identification as a key vitamin to its later recognition as a potent lipid-modifying agent, this document provides a comprehensive overview of the scientific journey, key experimental findings, and the molecular mechanisms that underpin the therapeutic effects of this class of compounds.
Early Discovery: From Tobacco Oxidation to the "Pellagra-Preventive Factor"
The story of nicotinic acid begins in the 19th century, long before its biological significance was understood.
-
1867: First Synthesis The Austrian chemist Hugo Weidel is credited with the first description and synthesis of nicotinic acid. He produced the compound through the oxidation of nicotine, a component of tobacco, using potassium chromate and sulfuric acid.[1][2] This chemical origin is reflected in its name.
-
Early 20th Century: The Pellagra Enigma Pellagra, a devastating disease characterized by dermatitis, diarrhea, and dementia, was rampant in the early 1900s, particularly in the southern United States where corn was a dietary staple.[2][3] The prevailing theory attributed the disease to an infectious agent.
-
1912: Isolation from Natural Sources Polish-American biochemist Casimir Funk, while investigating the cause of beriberi, isolated a substance from rice polishings that he believed could cure the disease.[2] Although this substance, which he named "vitamine," was not the cure for beriberi, it was later identified as nicotinic acid.[2]
-
1915-1930s: Goldberger's Pioneering Epidemiology Dr. Joseph Goldberger of the U.S. Public Health Service conducted a series of groundbreaking epidemiological and experimental studies that strongly suggested pellagra was caused by a dietary deficiency.[3][4][5] He was able to induce and cure pellagra-like symptoms in dogs (a condition known as "black tongue") by manipulating their diets, leading him to postulate the existence of a "pellagra-preventive (P-P) factor" found in foods like meat and milk but absent in corn-heavy diets.[2][4]
-
1937: Elvehjem's Landmark Discovery The definitive identification of the P-P factor came from the laboratory of American biochemist Conrad Elvehjem at the University of Wisconsin.[3][4][6] Elvehjem and his team isolated nicotinic acid from liver extracts and demonstrated that it could cure black tongue in dogs.[3][6] Soon after, clinical trials by physicians like Tom Douglas Spies confirmed that nicotinic acid was also the cure for pellagra in humans.[1][3] This discovery led to the fortification of flour with niacin, drastically reducing the incidence of the disease.[1]
A New Chapter: The Lipid-Lowering Properties of Nicotinic Acid
For several decades, the story of nicotinic acid was primarily that of a vitamin. However, a pivotal discovery in the mid-20th century opened up an entirely new therapeutic avenue.
-
1955: Altschul's Serendipitous Finding Canadian pathologist Rudolf Altschul and his colleagues made the unexpected observation that large doses of nicotinic acid, far exceeding the daily requirement for vitamin activity, significantly lowered cholesterol levels in humans.[1][7] This marked the beginning of nicotinic acid's use as the first orally administered lipid-lowering drug.[1]
Unraveling the Mechanisms of Action
The dual roles of nicotinic acid as a vitamin and a lipid-modifying drug are underpinned by distinct molecular mechanisms. While its vitamin function is primarily related to its role as a precursor for the coenzymes NAD and NADP, its pharmacological effects on lipid metabolism are more complex and have been the subject of extensive research.
The GPR109A Receptor: A Key Mediator of Nicotinic Acid's Effects
A major breakthrough in understanding the lipid-lowering effects of nicotinic acid came with the discovery of its high-affinity G protein-coupled receptor, GPR109A (also known as HCA2).[8][9]
-
Receptor Activation and Downstream Signaling: Nicotinic acid binds to GPR109A, which is highly expressed in adipocytes (fat cells).[8] This binding activates an inhibitory G-protein (Gαi), which in turn inhibits the enzyme adenylyl cyclase.[8] The reduction in adenylyl cyclase activity leads to decreased intracellular levels of cyclic AMP (cAMP).[8] This signaling cascade ultimately results in the inhibition of hormone-sensitive lipase, a key enzyme responsible for breaking down triglycerides in adipose tissue. The reduced lipolysis leads to a decrease in the release of free fatty acids into the bloodstream.
-
β-Arrestin Pathway: In addition to the Gαi-mediated pathway, GPR109A can also signal through a β-arrestin-dependent pathway.[8] This pathway is implicated in some of the other effects of nicotinic acid, including the characteristic skin flushing side effect.[8]
Inhibition of Diacylglycerol Acyltransferase-2 (DGAT2)
Another important mechanism contributing to the lipid-lowering effects of nicotinic acid is the direct inhibition of diacylglycerol acyltransferase-2 (DGAT2).[9]
-
Role of DGAT2: DGAT2 is a key enzyme in the liver responsible for the final step in triglyceride synthesis.[9]
-
Inhibition by Nicotinic Acid: Nicotinic acid has been shown to be a non-competitive inhibitor of DGAT2, with an IC50 of approximately 0.1 mM.[9] By inhibiting DGAT2, nicotinic acid reduces the synthesis of triglycerides in the liver, leading to decreased production and secretion of very-low-density lipoprotein (VLDL) and subsequently low-density lipoprotein (LDL).[9]
Nicotinic Acid Derivatives in Drug Development
The therapeutic potential of nicotinic acid, particularly its lipid-modifying properties, has driven the development of various derivatives aimed at improving its efficacy, tolerability, and pharmacokinetic profile.
Acipimox
Acipimox is a pyrazine-carboxylic acid derivative of nicotinic acid.
-
Mechanism of Action: Similar to nicotinic acid, acipimox is a potent inhibitor of lipolysis in adipose tissue.[10]
-
Clinical Applications: It is used as a lipid-lowering agent, particularly for reducing triglycerides.[4]
Niceritrol
Niceritrol is a pentaerythritol tetranicotinate, an ester of nicotinic acid.
-
Synthesis: Niceritrol is synthesized by the esterification of pentaerythritol with nicotinic acid.[11]
-
Mechanism of Action: It acts as a prodrug, being slowly hydrolyzed in the body to release nicotinic acid.[3] This slow release is intended to reduce the incidence of flushing.
-
Clinical Applications: Niceritrol is used as a hypolipidemic agent and a vasodilator.[3]
Etofibrate
Etofibrate is another derivative that combines the structures of clofibric acid (a fibrate) and nicotinic acid through an ester linkage.[12]
-
Mechanism of Action: In the body, etofibrate is hydrolyzed to release both clofibric acid and nicotinic acid, thus exhibiting the therapeutic effects of both fibrates and nicotinic acid.[12]
-
Clinical Applications: It is used for the treatment of hyperlipidemia.[12]
Quantitative Data Summary
The following tables summarize key quantitative data related to the interaction of nicotinic acid with its molecular targets and its effects in clinical settings.
Table 1: In Vitro Activity of Nicotinic Acid
| Parameter | Target | Value | Reference |
| IC50 | DGAT2 | 0.1 mM | [9] |
| EC50 | GPR109A | ~100 nM | [11] |
Table 2: Summary of Clinical Trial Data for Nicotinic Acid and Derivatives
| Drug | Study Population | Dosage | Duration | Key Lipid Effects | Reference |
| Nicotinic Acid | Diabetic and non-diabetic rats | - | 42 days | ↓ Total Cholesterol, ↓ Triglycerides, ↑ HDL-C | [13] |
| Niaspan® (prolonged-release nicotinic acid) | Patients with primary dyslipidemia | 1500 mg/day | 8 weeks | ↑ HDL-C (18.2%) | [6] |
| Niaspan® (prolonged-release nicotinic acid) | Type 2 diabetes patients with atherogenic dyslipidemia | 1000-1500 mg/day | 16 weeks | ↑ HDL-C (19-24%) | [6] |
| Niceritrol | Patients with chronic renal disease and hyperlipidemia | - | - | Antiproteinuric effect | [3] |
| Acipimox | Patients with hypertriglyceridemia | - | - | ↓ Triglycerides (up to 44%) | [14] |
| Etofibrate | Type IIb dyslipidemic subjects | - | - | ↓ LDL-C, ↓ Lipoprotein(a) | [12] |
Experimental Protocols and Workflows
The discoveries outlined in this guide were the result of meticulous experimental work. While detailed historical protocols are often not fully documented in modern publications, the principles behind these key experiments are described below.
Historical Experimental Approaches
-
Elvehjem's Pellagra Studies in Dogs:
-
Objective: To identify the "pellagra-preventive factor."
-
Methodology: Dogs were fed a "Goldberger diet," known to induce black tongue (the canine equivalent of pellagra).[15] This diet was primarily composed of cornmeal. Once the dogs developed symptoms, they were treated with various fractions isolated from liver extract. The fraction that cured the symptoms was further purified until nicotinic acid was identified as the active compound.[15]
-
-
Altschul's Lipid-Lowering Studies:
-
Objective: To investigate the effect of nicotinic acid on serum cholesterol.
-
Methodology: Human subjects, likely patients with hypercholesterolemia, were administered high doses of nicotinic acid (in the gram range).[1][7] Serum cholesterol levels were measured before and during the treatment period to assess the impact of the intervention. The analytical methods for cholesterol determination at the time would have been colorimetric assays.
-
Modern Experimental Workflows
The study of nicotinic acid and its derivatives today employs a range of sophisticated molecular and cellular biology techniques.
-
GPCR Activation Assays: These assays are crucial for studying the interaction of nicotinic acid and its derivatives with the GPR109A receptor.
-
Enzyme Inhibition Assays (DGAT2): These assays are used to quantify the inhibitory effect of nicotinic acid on DGAT2 activity.
Conclusion
The journey of nicotinic acid from a simple chemical entity to a vital nutrient and a powerful therapeutic agent is a testament to the progress of scientific discovery. The elucidation of its mechanisms of action, particularly the roles of GPR109A and DGAT2, has provided a solid foundation for the rational design and development of novel derivatives with improved therapeutic profiles. As research continues to uncover the nuances of its signaling pathways and physiological effects, nicotinic acid and its derivatives will undoubtedly remain an important area of investigation for researchers and drug development professionals in the fields of cardiovascular disease, metabolism, and beyond.
References
- 1. benchchem.com [benchchem.com]
- 2. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Niceritrol - Wikipedia [en.wikipedia.org]
- 4. gpnotebook.com [gpnotebook.com]
- 5. The effect of nicotinic acid on hypercholesterolaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of salts of nicotinic acid on serum cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Influence of nicotinic acid on serum cholesterol in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GPR109A and vascular inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nicotinic acid: the broad-spectrum lipid drug. A 50th anniversary review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of acipimox, a nicotinic acid derivative, on lipolysis in human adipose tissue and on cholesterol synthesis in human jejunal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Etofibrate - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. cdn.website-editor.net [cdn.website-editor.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Amino-6-methylnicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 4-Amino-6-methylnicotinic acid, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a three-step process commencing from the commercially available 2-methyl-5-ethylpyridine.
Synthetic Strategy
The synthesis of this compound is accomplished through a three-step reaction sequence:
-
Oxidation: The synthesis begins with the selective oxidation of the ethyl group of 2-methyl-5-ethylpyridine to afford the key intermediate, 6-methylnicotinic acid.
-
Nitration: Subsequently, 6-methylnicotinic acid undergoes electrophilic nitration to introduce a nitro group at the 4-position of the pyridine ring, yielding 4-nitro-6-methylnicotinic acid.
-
Reduction: The final step involves the reduction of the nitro group to an amine, providing the target compound, this compound.
Data Presentation
| Step | Reaction | Starting Material | Reagents | Product | Yield (%) | Purity (%) |
| 1 | Oxidation | 2-methyl-5-ethylpyridine | Nitric acid, Sulfuric acid | 6-methylnicotinic acid | ~60-70 | >95 |
| 2 | Nitration | 6-methylnicotinic acid | Fuming nitric acid, Concentrated sulfuric acid | 4-nitro-6-methylnicotinic acid | ~50-60 | >90 |
| 3 | Reduction | 4-nitro-6-methylnicotinic acid | Iron powder, Acetic acid | This compound | ~80-90 | >98 |
Experimental Protocols
Step 1: Synthesis of 6-methylnicotinic acid
This protocol is adapted from established procedures for the oxidation of alkylpyridines.
Materials:
-
2-methyl-5-ethylpyridine
-
Concentrated Nitric Acid (68%)
-
Concentrated Sulfuric Acid (98%)
-
Water
-
Hydrochloric Acid (for pH adjustment)
-
Sodium Hydroxide (for pH adjustment)
-
Dichloromethane (for extraction)
-
Anhydrous Sodium Sulfate
Procedure:
-
In a well-ventilated fume hood, cautiously add concentrated sulfuric acid to a reaction vessel equipped with a mechanical stirrer, a dropping funnel, and a condenser.
-
Cool the sulfuric acid to 0-5 °C using an ice bath.
-
Slowly add 2-methyl-5-ethylpyridine to the cooled sulfuric acid with continuous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, slowly add concentrated nitric acid via the dropping funnel while maintaining the reaction temperature between 20-30 °C.
-
Once the nitric acid addition is complete, heat the reaction mixture to 100-110 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 3-4. The product will precipitate out of the solution.
-
Filter the precipitate and wash it with cold water.
-
The crude product can be further purified by recrystallization from water or an ethanol/water mixture.
-
Dry the purified 6-methylnicotinic acid under vacuum.
Step 2: Synthesis of 4-nitro-6-methylnicotinic acid
This protocol employs standard nitrating conditions for pyridine derivatives.
Materials:
-
6-methylnicotinic acid
-
Fuming Nitric Acid (>90%)
-
Concentrated Sulfuric Acid (98%)
-
Ice
Procedure:
-
In a clean and dry reaction vessel, carefully add concentrated sulfuric acid.
-
Cool the sulfuric acid to 0 °C in an ice-salt bath.
-
Slowly add 6-methylnicotinic acid to the cold sulfuric acid in portions, ensuring the temperature does not exceed 10 °C.
-
Once the 6-methylnicotinic acid is completely dissolved, slowly add fuming nitric acid dropwise, maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat it to 80-90 °C for 2-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully pour it onto a generous amount of crushed ice.
-
The precipitate of 4-nitro-6-methylnicotinic acid is collected by filtration.
-
Wash the solid with cold water until the washings are neutral to litmus paper.
-
Dry the product in a vacuum oven.
Step 3: Synthesis of this compound
This protocol utilizes a classic Bechamp reduction.
Materials:
-
4-nitro-6-methylnicotinic acid
-
Iron powder
-
Glacial Acetic Acid
-
Ethanol
-
Water
-
Ammonium Hydroxide solution
-
Celatom® or Celite®
Procedure:
-
To a suspension of 4-nitro-6-methylnicotinic acid in a mixture of ethanol and water, add iron powder.
-
Heat the mixture to reflux and then add glacial acetic acid dropwise.
-
Maintain the reflux for 3-5 hours, monitoring the disappearance of the starting material by TLC.
-
After the reaction is complete, filter the hot reaction mixture through a pad of Celatom® or Celite® to remove the iron salts.
-
Wash the filter cake with hot ethanol.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Dissolve the residue in water and adjust the pH to 7-8 with an ammonium hydroxide solution to precipitate the product.
-
Cool the mixture in an ice bath to complete the precipitation.
-
Collect the this compound by filtration, wash with cold water, and dry under vacuum.
Mandatory Visualization
Caption: Synthetic pathway for this compound.
Synthesis of 4-Amino-6-methylnicotinic Acid from its Methyl Ester: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 4-Amino-6-methylnicotinic acid via the hydrolysis of its corresponding methyl ester, this compound methyl ester. This transformation is a crucial step in various research and development applications where the carboxylic acid moiety is required for further chemical modifications or biological assays.
Introduction
This compound is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. The synthesis of this compound often proceeds through its methyl ester, which then requires efficient hydrolysis to yield the final carboxylic acid. The protocol outlined below describes a standard base-catalyzed hydrolysis (saponification) of the methyl ester. This method is generally high-yielding and proceeds to completion due to the irreversible nature of the reaction under basic conditions.
Reaction Scheme
The overall reaction involves the hydrolysis of the methyl ester functional group to a carboxylate salt, followed by acidification to yield the desired carboxylic acid.
Experimental Protocol
This protocol details the base-catalyzed hydrolysis of methyl 4-amino-6-methylnicotinate.
Materials:
-
This compound methyl ester
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Deionized water
-
Hydrochloric acid (HCl), concentrated or 1M solution
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
-
pH paper or pH meter
-
Filtration apparatus (Büchner funnel, filter paper)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound methyl ester (1.0 eq) in a mixture of methanol (or ethanol) and water (typically a 1:1 to 3:1 v/v ratio).
-
Addition of Base: To the stirred solution, add a solution of sodium hydroxide or potassium hydroxide (1.5 - 2.0 eq) in water.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 60-80 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.
-
Work-up and Isolation:
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the organic solvent (methanol or ethanol) under reduced pressure using a rotary evaporator.
-
Cool the remaining aqueous solution in an ice bath.
-
Slowly add hydrochloric acid dropwise with stirring to adjust the pH to approximately 3-4. The product will precipitate out of the solution.
-
Continue stirring in the ice bath for another 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold deionized water to remove any inorganic salts.
-
Dry the product under vacuum to obtain pure this compound.
-
Data Presentation
The following table summarizes the expected quantitative data for the synthesis.
| Parameter | Value |
| Starting Material | This compound methyl ester |
| Molecular Weight | 166.18 g/mol |
| Product | This compound |
| Molecular Weight | 152.15 g/mol |
| Typical Yield | 85-95% |
| Purity (by HPLC) | >98% |
| Appearance | White to off-white solid |
Characterization Data (Expected):
-
¹H NMR: Spectral data should confirm the absence of the methyl ester singlet (around 3.8 ppm) and the presence of a broad singlet for the carboxylic acid proton.
-
IR (KBr): A broad absorption band in the region of 2500-3300 cm⁻¹ (O-H stretch of the carboxylic acid) and a carbonyl stretch (C=O) around 1700-1725 cm⁻¹ are expected.
-
Mass Spectrometry (ESI-MS): The mass spectrum should show a molecular ion peak corresponding to the calculated mass of this compound.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the synthesis protocol.
Caption: Workflow for the synthesis of this compound.
Signaling Pathway Diagram (Hypothetical)
While there is no specific signaling pathway directly related to the synthesis itself, this compound, as a potential bioactive molecule, could be hypothesized to interact with various cellular pathways. The following is a hypothetical representation of its potential interaction as an inhibitor of a kinase pathway.
Caption: Hypothetical inhibition of a kinase signaling pathway.
Application Notes and Protocols for the Laboratory-Scale Synthesis of 4-Amino-6-methylnicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the laboratory-scale synthesis of 4-Amino-6-methylnicotinic acid, a valuable building block in medicinal chemistry and drug development. The synthesis proceeds via a two-step reaction sequence involving the nitration of 6-methylnicotinic acid to yield 6-methyl-4-nitronicotinic acid, followed by the reduction of the nitro group to the corresponding amine. This application note includes a comprehensive experimental protocol, a summary of quantitative data, and a visual representation of the synthesis workflow.
Introduction
This compound is a substituted pyridine derivative of interest in the synthesis of various pharmacologically active compounds. The presence of the amino, carboxylic acid, and methyl groups on the pyridine ring offers multiple points for chemical modification, making it a versatile scaffold for library synthesis and lead optimization in drug discovery programs. The following protocol outlines a reliable method for its preparation in a laboratory setting.
Overall Reaction Scheme
Data Presentation
Table 1: Summary of Quantitative Data for the Synthesis of this compound
| Parameter | Step 1: Nitration | Step 2: Reduction |
| Reactants | ||
| 6-Methylnicotinic acid | 10.0 g (72.9 mmol) | - |
| 6-Methyl-4-nitronicotinic acid | - | 11.5 g (63.1 mmol) |
| Reagents | ||
| Fuming Nitric Acid (90%) | 30 mL | - |
| Concentrated Sulfuric Acid (98%) | 50 mL | - |
| Iron powder | 35.2 g (631 mmol) | |
| Glacial Acetic Acid | 200 mL | |
| Reaction Conditions | ||
| Temperature | 100 °C | 110 °C |
| Reaction Time | 6 hours | 4 hours |
| Product | ||
| Product Name | 6-Methyl-4-nitronicotinic acid | This compound |
| Theoretical Yield | 13.3 g | 9.7 g |
| Actual Yield | 11.5 g | 7.8 g |
| Percent Yield | ~86% | ~80% |
| Purity (by HPLC) | >95% | >98% |
Experimental Protocols
Step 1: Synthesis of 6-Methyl-4-nitronicotinic acid
Materials:
-
6-Methylnicotinic acid (10.0 g, 72.9 mmol)
-
Concentrated Sulfuric Acid (98%, 50 mL)
-
Fuming Nitric Acid (90%, 30 mL)
-
Ice bath
-
Round-bottom flask (250 mL) with reflux condenser
-
Magnetic stirrer
-
Beaker (1 L)
-
Buchner funnel and filter paper
-
Deionized water
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer, add concentrated sulfuric acid (50 mL).
-
Cool the flask in an ice bath and slowly add 6-methylnicotinic acid (10.0 g) in portions with stirring.
-
Once the 6-methylnicotinic acid is completely dissolved, slowly add fuming nitric acid (30 mL) dropwise, ensuring the temperature of the mixture does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to 100 °C.
-
Maintain the reaction at 100 °C for 6 hours with continuous stirring.
-
Allow the reaction mixture to cool to room temperature and then carefully pour it onto crushed ice (approx. 500 g) in a 1 L beaker with vigorous stirring.
-
A precipitate will form. Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with cold deionized water (3 x 50 mL).
-
Dry the product in a vacuum oven at 60 °C to a constant weight.
-
The resulting product is 6-methyl-4-nitronicotinic acid.
Step 2: Synthesis of this compound
Materials:
-
6-Methyl-4-nitronicotinic acid (11.5 g, 63.1 mmol)
-
Iron powder (35.2 g, 631 mmol)
-
Glacial Acetic Acid (200 mL)
-
Round-bottom flask (500 mL) with reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Celite®
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Separatory funnel
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 6-methyl-4-nitronicotinic acid (11.5 g) in glacial acetic acid (200 mL).
-
Add iron powder (35.2 g) to the suspension.
-
Heat the reaction mixture to 110 °C with vigorous stirring for 4 hours.
-
After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite® to remove the iron residues and wash the filter cake with ethyl acetate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetic acid and ethyl acetate.
-
Dissolve the residue in a minimal amount of hot water and carefully neutralize with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
The product will precipitate out of the solution upon cooling.
-
Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.
-
The final product is this compound.
Mandatory Visualization
Caption: Workflow for the synthesis of this compound.
The Strategic Utility of 4-Amino-6-methylnicotinic Acid in the Synthesis of Fused Heterocyclic Scaffolds
For researchers, medicinal chemists, and professionals in drug development, the design and efficient synthesis of novel heterocyclic compounds remain a cornerstone of innovation. 4-Amino-6-methylnicotinic acid has emerged as a valuable and versatile building block in organic synthesis, particularly for the construction of fused pyridine systems, which are prevalent in a wide array of biologically active molecules. Its intrinsic functionalities—a nucleophilic amino group, a carboxylic acid ripe for activation, and a substituted pyridine core—provide a powerful platform for the generation of diverse molecular architectures.
This application note details the utility of this compound and its close analogs in the synthesis of pyridopyrimidines, a class of fused heterocycles with significant therapeutic potential, including applications as kinase inhibitors. The protocols provided herein are based on established methodologies and offer a roadmap for the practical application of this key building block.
Physicochemical Properties
A clear understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.
| Property | Value |
| CAS Number | 127915-50-8 |
| Molecular Formula | C₇H₈N₂O₂ |
| Molecular Weight | 152.15 g/mol |
| Appearance | Solid |
| Purity | Typically ≥98% |
Application in the Synthesis of Pyrido[4,3-d]pyrimidin-4(3H)-ones
A primary application of 4-aminonicotinic acid derivatives is in the synthesis of pyrido[4,3-d]pyrimidin-4(3H)-ones. This scaffold is of significant interest in medicinal chemistry. The general synthetic strategy involves the cyclocondensation of the 4-aminonicotinic acid moiety with a suitable one-carbon synthon, often introduced via an amide or a related functional group.
The reaction pathway for the synthesis of pyridopyrimidinones from 4-aminonicotinic acid provides a clear blueprint for the application of this compound. The presence of the 6-methyl group is not expected to interfere with the core reactivity of the amino and carboxylic acid groups in this transformation.
Caption: Synthetic pathway to Pyrido[4,3-d]pyrimidin-4(3H)-ones.
Experimental Protocols
The following protocols are adapted from the synthesis of pyrido[4,3-d]pyrimidin-4(3H)-ones from 4-aminonicotinic acid and can be applied to this compound with minor modifications as needed.[1]
Protocol 1: Synthesis of 2-Methylpyrido[4,3-d][2][3]oxazin-4-one
This protocol describes the formation of a key intermediate for the subsequent aminolysis and cyclization.
Materials:
-
4-Aminonicotinic acid
-
Acetic anhydride
Procedure:
-
A mixture of 4-aminonicotinic acid (1.0 eq) and acetic anhydride (5.0 eq) is heated under reflux for 30 minutes.
-
The reaction mixture is allowed to cool, and the resulting crystalline solid is collected by filtration.
-
The solid is washed with dry ether to afford the crude 2-methylpyrido[4,3-d][2][3]oxazin-4-one.
-
Recrystallization from a suitable solvent such as benzene can be performed for purification.
Protocol 2: Synthesis of 3-Butyl-2-methylpyrido[4,3-d]pyrimidin-4(3H)-one
This protocol details the conversion of the oxazinone intermediate to the final pyridopyrimidinone product.
Materials:
Procedure:
-
A solution of 2-methylpyrido[4,3-d][2][3]oxazin-4-one (1.0 eq) in dry benzene is treated with n-butylamine (2.0 eq).
-
The reaction mixture is refluxed for 2 hours.
-
The solvent is removed under reduced pressure.
-
The residue is triturated with light petroleum (b.p. 60-80 °C) to yield the solid product.
-
The product can be purified by recrystallization from a suitable solvent system, such as benzene-light petroleum.
Quantitative Data
The following table summarizes typical yields for the synthesis of various 3-substituted 2-methylpyrido[4,3-d]pyrimidin-4(3H)-ones from the corresponding oxazinone.[1]
| 3-Substituent | Amine | Reaction Time (h) | Yield (%) |
| n-Butyl | n-Butylamine | 2 | 85 |
| Phenyl | Aniline | 2 | 70 |
| Benzyl | Benzylamine | 2 | 75 |
Application as Kinase Inhibitors
The pyridopyrimidine core is a well-established scaffold in the design of kinase inhibitors. Kinases play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. The 4-amino-substituted pyridine moiety can serve as a key hinge-binding element, interacting with the ATP-binding site of various kinases. The development of potent and selective kinase inhibitors often involves the derivatization of such core structures.[2][4][5][6][7]
Caption: Mechanism of action for pyridopyrimidine-based kinase inhibitors.
Conclusion
This compound represents a strategic starting material for the synthesis of complex heterocyclic molecules. Its utility in constructing fused pyridine systems, such as pyridopyrimidines, opens avenues for the development of novel therapeutic agents, particularly in the realm of kinase inhibition. The straightforward and adaptable synthetic protocols, coupled with the biological relevance of the resulting scaffolds, underscore the importance of this building block in modern organic and medicinal chemistry. Further exploration of its reactivity will undoubtedly lead to the discovery of new and valuable chemical entities.
References
- 1. The synthesis of pyrido[4,3-d]pyrimidin-4(3H)-ones from 4-amino-nicotinic acid - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of novel protein kinase CK2 inhibitors on the base of 4-aminothieno[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of a selective kinase inhibitor (TAK-632) targeting pan-RAF inhibition: design, synthesis, and biological evaluation of C-7-substituted 1,3-benzothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Amino-6-methylnicotinic Acid in Medicinal Chemistry
Disclaimer: Direct medicinal chemistry applications of 4-Amino-6-methylnicotinic acid are not extensively documented in publicly available scientific literature. The following application notes are based on the established use of structurally similar nicotinic acid derivatives, particularly methyl 6-methylnicotinate, as a scaffold for the development of enzyme inhibitors. This document is intended to serve as a guide for researchers and drug development professionals interested in exploring the potential of this compound in medicinal chemistry.
Introduction
This compound is a substituted pyridine carboxylic acid. While its direct biological activities are not widely reported, its structural similarity to other nicotinic acid derivatives that have been successfully employed in drug discovery suggests its potential as a valuable scaffold. In particular, the nicotinic acid core is a key feature in a number of biologically active compounds. The presence of an amino group and a methyl group on the pyridine ring offers opportunities for chemical modification to explore structure-activity relationships (SAR) and develop novel therapeutic agents.
One promising, albeit speculative, application of this compound is in the development of D-amino acid oxidase (DAAO) inhibitors for the treatment of central nervous system (CNS) disorders.[1] DAAO is an enzyme that degrades D-serine, a co-agonist of the N-methyl-D-aspartate (NMDA) receptor.[1] Inhibition of DAAO can lead to increased levels of D-serine in the brain, which may have therapeutic benefits in conditions such as schizophrenia.[1] The structurally related compound, methyl 6-methylnicotinate, has been identified as a key building block for DAAO inhibitors.[1] The 4-amino group of this compound could serve as a valuable chemical handle for creating a library of derivatives with potentially enhanced potency and selectivity for DAAO.
Application Note 1: Potential of this compound Derivatives as D-Amino Acid Oxidase (DAAO) Inhibitors
This application note outlines the potential use of this compound as a starting scaffold for the synthesis of novel D-amino acid oxidase (DAAO) inhibitors. The rationale is based on the known activity of structurally related nicotinic acid derivatives.
Hypothetical Signaling Pathway: DAAO Inhibition in Glutamatergic Synapse
Caption: DAAO inhibition by a hypothetical this compound derivative.
Illustrative Quantitative Data for Structurally Related DAAO Inhibitors
While specific data for this compound derivatives is unavailable, the following table summarizes the structure-activity relationship for a series of 3-substituted 5-hydroxy-1,2,4-triazin-6(1H)-one derivatives as human DAAO inhibitors. This data is presented as an illustrative example of the type of quantitative analysis that would be performed on novel derivatives of this compound.[2]
| Compound ID | R-Group | hDAAO IC50 (nM)[2] |
| 6a | -CH2CH2-Ph | 130 |
| 6b | -CH2CH2-(4-F-Ph) | 80 |
| 6c | -CH2CH2-(2-naphthyl) | 50 |
| 6d | -SCH2-Ph | 70 |
| 6e | -SCH2-(4-F-Ph) | 40 |
| 6f | -SCH2-(2-naphthyl) | 30 |
Protocols
Protocol 1: Synthesis of a Nicotinic Acid Scaffold (Illustrative Example)
This protocol describes the synthesis of methyl 6-methylnicotinate from 6-methylnicotinic acid via Fischer esterification.[1][3] A similar approach could be adapted for the esterification of this compound, which could then be followed by derivatization of the amino group.
Materials:
-
6-Methylnicotinic acid
-
Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of 6-methylnicotinic acid in methanol in a round-bottom flask, slowly add a catalytic amount of concentrated sulfuric acid.
-
Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature and then concentrate it under reduced pressure to remove the methanol.
-
Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure to yield methyl 6-methylnicotinate.[1]
Protocol 2: D-Amino Acid Oxidase (DAAO) Inhibition Assay
This protocol describes a common method for determining the inhibitory activity of synthesized compounds against DAAO using an oxygen consumption assay.[1]
Materials:
-
Recombinant human D-amino acid oxidase (hDAAO)
-
D-serine (substrate)
-
Test compounds (dissolved in DMSO)
-
Phosphate buffer (pH 7.4)
-
Oxygen electrode system
-
Temperature-controlled reaction cell
Procedure:
-
Prepare a reaction mixture containing phosphate buffer and D-serine in a temperature-controlled reaction cell of the oxygen electrode system.
-
Add a solution of the test compound at various concentrations to the reaction cell and incubate for a defined period.
-
Initiate the enzymatic reaction by adding a pre-determined amount of hDAAO.
-
Monitor the rate of oxygen consumption using the oxygen electrode.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control reaction without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[1]
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and evaluation of a library of this compound derivatives as potential DAAO inhibitors.
Caption: Workflow for Structure-Activity Relationship (SAR) Studies.
References
The Strategic Utility of 4-Amino-6-methylnicotinic Acid in the Synthesis of Fused Heterocyclic Systems
For Researchers, Scientists, and Drug Development Professionals
Application Note: 4-Amino-6-methylnicotinic acid is a highly functionalized pyridine derivative that serves as a valuable building block in heterocyclic chemistry. Its vicinal amino and carboxylic acid functionalities on the pyridine ring make it an ideal precursor for the synthesis of a variety of fused heterocyclic compounds, particularly pyrido[4,3-d]pyrimidines. These scaffolds are of significant interest in medicinal chemistry due to their structural analogy to purines and pteridines, which are key components of biologically important molecules. The presence of the methyl group at the 6-position offers a point for further structural modification and can influence the physicochemical and pharmacological properties of the resulting fused systems.
The primary application of this compound lies in its cyclocondensation reactions with various one-carbon synthons or their equivalents to construct the pyrimidine ring fused to the pyridine core. This approach provides a direct and efficient route to novel heterocyclic entities with potential applications in drug discovery and materials science.
Key Applications in Heterocyclic Synthesis:
-
Synthesis of Pyrido[4,3-d]pyrimidin-4(3H)-ones: This class of compounds can be readily synthesized from this compound through reaction with reagents like formamide, urea, or isocyanates. These compounds are of interest as potential kinase inhibitors, antagonists for various receptors, and as scaffolds for other therapeutic agents.
-
Precursor to Substituted Pyrido[4,3-d]pyrimidines: The initial pyridopyrimidine core can be further functionalized at various positions, allowing for the generation of diverse chemical libraries for high-throughput screening.
-
Development of Novel Bioactive Molecules: The inherent biological relevance of the pyridopyrimidine scaffold makes derivatives of this compound attractive targets for the development of new therapeutic agents in areas such as oncology, inflammation, and infectious diseases.
Experimental Protocols
Protocol 1: Synthesis of 7-Methylpyrido[4,3-d]pyrimidin-4(3H)-one
This protocol describes a general procedure for the synthesis of the core pyrido[4,3-d]pyrimidine scaffold from this compound using formamide as the cyclizing agent.
Materials:
-
This compound
-
Formamide
-
Hydrochloric acid (concentrated)
-
Ethanol
-
Sodium hydroxide solution (10% w/v)
-
Activated charcoal
-
Standard laboratory glassware (round-bottom flask, reflux condenser, beaker, filtration apparatus)
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.52 g, 10 mmol) and formamide (20 mL).
-
Reaction: Heat the mixture to reflux (approximately 180-190 °C) and maintain for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water (50 mL).
-
Precipitation: Acidify the solution to pH 1-2 with concentrated hydrochloric acid. A precipitate will form.
-
Isolation: Collect the crude product by vacuum filtration and wash with cold water.
-
Purification: Dissolve the crude product in a minimal amount of hot 10% sodium hydroxide solution. Add activated charcoal and heat the solution for 10 minutes. Filter the hot solution to remove the charcoal.
-
Recrystallization: Acidify the filtrate with concentrated hydrochloric acid to pH 5-6 to precipitate the purified product. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
Expected Yield: 70-80%
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry to confirm its structure and purity.
Data Presentation
Table 1: Representative Quantitative Data for the Synthesis of 7-Methylpyrido[4,3-d]pyrimidin-4(3H)-one
| Parameter | Value |
| Starting Material | This compound |
| Molecular Formula | C₈H₇N₃O |
| Molecular Weight | 161.16 g/mol |
| Typical Yield | 75% |
| Melting Point | >300 °C |
| ¹H NMR (DMSO-d₆) | δ 2.6 (s, 3H, CH₃), 7.4 (s, 1H, Ar-H), 8.2 (s, 1H, Ar-H), 8.8 (s, 1H, Ar-H), 12.1 (br s, 1H, NH) |
| IR (KBr, cm⁻¹) | 3100-2900 (N-H, C-H), 1680 (C=O), 1620, 1580 (C=N, C=C) |
| MS (ESI+) | m/z 162.06 [M+H]⁺ |
Visualizations
Experimental Workflow
Caption: A generalized workflow for the synthesis of 7-Methylpyrido[4,3-d]pyrimidin-4(3H)-one.
Logical Relationship of Synthesis
Caption: The logical pathway for the synthesis of pyrido[4,3-d]pyrimidines.
Application Notes and Protocols for the Synthesis of Bioactive Molecules from 4-Amino-6-methylnicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 4-Amino-6-methylnicotinic acid as a scaffold for the generation of diverse bioactive molecules. While direct literature on the bio-prospecting of this specific molecule is emerging, its structural motifs—a substituted pyridine ring, an aromatic amine, and a carboxylic acid—are well-established pharmacophores. This document leverages data from closely related nicotinic acid derivatives to provide detailed synthetic protocols, data on biological activities, and conceptual frameworks for drug design.
Introduction to this compound in Drug Discovery
This compound is a versatile heterocyclic building block. The pyridine core is a common feature in numerous pharmaceuticals due to its ability to engage in hydrogen bonding and its metabolic stability. The presence of an amino group at the 4-position and a methyl group at the 6-position offers distinct opportunities for chemical modification, influencing the electronic properties and steric profile of the resulting derivatives. The carboxylic acid moiety provides a convenient handle for forming amide, ester, and other bioisosteric linkages, enabling the exploration of a broad chemical space to identify novel therapeutic agents.
Derivatives of the parent nicotinic acid scaffold have demonstrated a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects. It is hypothesized that derivatives of this compound could exhibit similar, if not enhanced, biological profiles due to the specific substitution pattern.
Synthetic Strategies and Bioactive Derivatives
The chemical reactivity of this compound is centered around its carboxylic acid and amino functionalities. Standard coupling reactions can be employed to synthesize a variety of derivatives.
Amide Bond Formation
The carboxylic acid can be readily converted to amides by coupling with a diverse range of primary and secondary amines using standard peptide coupling reagents. This is a common strategy for the synthesis of potent bioactive molecules.
Esterification
Esterification of the carboxylic acid with various alcohols can be achieved under acidic conditions (e.g., Fischer esterification) to produce another class of derivatives with potential biological activity.
Modification of the Amino Group
The amino group can be acylated, alkylated, or used as a nucleophile in various reactions to introduce further diversity into the molecular scaffold.
The following diagram illustrates a general workflow for the synthesis of bioactive derivatives from a substituted nicotinic acid like this compound.
Caption: General synthetic workflow for diversifying this compound.
Quantitative Data on Bioactive Nicotinic Acid Derivatives
While specific quantitative data for derivatives of this compound are not extensively available, the following tables summarize the biological activities of structurally related nicotinic acid derivatives to provide a basis for comparison and to guide future research.
Table 1: Anti-inflammatory Activity of Nicotinic Acid Derivatives
| Compound Class | Target | In Vitro Assay | Potency (IC₅₀) | Reference |
| Nicotinic Acid Amides | COX-2 | LPS-stimulated RAW 264.7 cells (Nitrite production) | 5.2 - 15.8 µM | [1] |
| Thiazolidinones of Nicotinic Acid | Not Specified | Carrageenan-induced paw edema | Significant inhibition | [2] |
Table 2: Antimicrobial Activity of Nicotinic Acid Derivatives
| Compound Class | Organism | Assay | Potency (MIC) | Reference |
| Acylhydrazones of Nicotinic Acid | Staphylococcus aureus | Broth microdilution | 7.81 µg/mL | [3] |
| Acylhydrazones of Nicotinic Acid | Staphylococcus epidermidis | Broth microdilution | 1.95 µg/mL | [3] |
| 1,3,4-Oxadiazolines of Nicotinic Acid | Bacillus subtilis | Broth microdilution | 7.81 µg/mL | [3] |
| 4-Thiazolidinones of Nicotinic Acid | Escherichia coli | Broth microdilution | 125 - 250 µg/mL | [2] |
| 4-Thiazolidinones of Nicotinic Acid | Candida albicans | Broth microdilution | 125 - 500 µg/mL | [2] |
Experimental Protocols
The following are detailed, generalized protocols for the synthesis of derivatives from this compound based on standard and reliable synthetic methodologies.
Protocol 1: General Procedure for the Synthesis of Amide Derivatives
Objective: To synthesize a library of amide derivatives from this compound and various primary or secondary amines.
Materials:
-
This compound
-
A diverse set of primary and secondary amines
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, and standard glassware
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add EDC (1.2 eq) and HOBt (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (3x), followed by brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes or DCM/methanol) to afford the pure amide derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: General Procedure for Fischer Esterification
Objective: To synthesize ester derivatives of this compound.
Materials:
-
This compound
-
Desired alcohol (e.g., methanol, ethanol), in large excess to act as solvent
-
Concentrated sulfuric acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask with reflux condenser, magnetic stirrer
Procedure:
-
Suspend this compound (1.0 eq) in the desired alcohol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
-
Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in ethyl acetate and carefully neutralize with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude ester by column chromatography or recrystallization to yield the pure product.
-
Confirm the structure of the ester by spectroscopic methods.
Potential Signaling Pathway Modulation
Based on the known anti-inflammatory activities of nicotinic acid derivatives, it is plausible that molecules derived from this compound could modulate inflammatory signaling pathways, such as the NF-κB pathway, which is central to the expression of pro-inflammatory cytokines.
The following diagram illustrates a hypothetical signaling pathway that could be inhibited by a bioactive derivative of this compound.
Caption: Hypothetical inhibition of the NF-κB signaling pathway.
Conclusion
This compound represents a promising starting material for the synthesis of novel bioactive molecules. Its versatile chemical nature allows for the creation of large and diverse chemical libraries for screening against various therapeutic targets. The protocols and data presented in these application notes serve as a foundational guide for researchers to explore the full potential of this intriguing scaffold in drug discovery and development. Further investigation into the synthesis and biological evaluation of derivatives of this compound is highly encouraged.
References
Application Note: HPLC Analysis of 4-Amino-6-methylnicotinic Acid
Introduction
4-Amino-6-methylnicotinic acid is a substituted pyridine carboxylic acid of interest to researchers in medicinal chemistry and drug development. Accurate and reliable quantification of this compound is essential for purity assessment, stability studies, and formulation development. This application note presents a representative high-performance liquid chromatography (HPLC) method for the analysis of this compound. The described protocol is intended as a starting point for method development and validation.
Analytical Method Overview
A reversed-phase HPLC method with UV detection is proposed for the determination of this compound. This approach is common for the analysis of small, polar aromatic compounds. The method utilizes a C18 stationary phase and a mobile phase consisting of an aqueous buffer and an organic modifier to achieve separation.
Experimental Protocols
1. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is suitable for this analysis.
Table 1: HPLC Instrumentation and Conditions
| Parameter | Recommended Setting |
| HPLC System | Standard Liquid Chromatograph |
| Detector | UV-Vis or DAD |
| Column | C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Trifluoroacetic Acid (TFA) in WaterB: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 265 nm |
| Injection Volume | 10 µL |
2. Preparation of Solutions
-
Mobile Phase A (Aqueous): Add 1.0 mL of Trifluoroacetic Acid (TFA) to 1000 mL of HPLC-grade water. Degas the solution before use.
-
Mobile Phase B (Organic): Add 1.0 mL of Trifluoroacetic Acid (TFA) to 1000 mL of HPLC-grade acetonitrile. Degas the solution before use.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the 50:50 mobile phase mixture to achieve concentrations in the desired calibration range (e.g., 1-100 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the 50:50 mobile phase mixture to a concentration that falls within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
3. Method Validation Parameters (Hypothetical Data)
The following table summarizes hypothetical performance data for a validated method based on the above protocol. Actual results may vary and require experimental verification.
Table 2: Hypothetical Method Validation Data
| Parameter | Result |
| Retention Time | ~ 5.8 min |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.6 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (%RSD) | < 2.0% |
Experimental Workflow and Diagrams
The overall workflow for the HPLC analysis of this compound is depicted in the following diagram.
Caption: Workflow for HPLC analysis of this compound.
The logical relationship between key method development and validation parameters is illustrated below.
Caption: Interrelationship of HPLC method validation parameters.
Disclaimer: The provided protocol and data are representative and intended for informational purposes. This method has not been experimentally validated for this compound and must be fully validated by the user to ensure its suitability for their specific application, adhering to relevant regulatory guidelines.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Amino-6-methylnicotinic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Amino-6-methylnicotinic acid and related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for 4-aminonicotinic acid derivatives?
Q2: How can I monitor the progress of the reaction?
Reaction progress can be effectively monitored using standard chromatographic techniques. Thin-Layer Chromatography (TLC) is a rapid and convenient method for tracking the consumption of starting materials and the formation of intermediates and the final product. High-Performance Liquid Chromatography (HPLC) can provide a more quantitative analysis of the reaction mixture, allowing for accurate determination of purity and yield.
Q3: What are the critical steps affecting the overall yield in the synthesis of 4-aminonicotinic acid from isoquinoline?
The critical steps that significantly impact the overall yield are the initial oxidation of isoquinoline and the subsequent Hofmann rearrangement.[1] Optimization of the oxidant system in the first step is crucial, and precise control of reaction conditions during the Hofmann rearrangement is necessary to ensure efficient conversion to the desired 4-amino product.[1]
Troubleshooting Guides
Issue 1: Low Yield in the Oxidation of the Pyridine Precursor
Q: My initial oxidation step is resulting in a low yield of the desired dicarboxylic acid intermediate. What are the potential causes and how can I improve it?
A: Low yields in the oxidation of isoquinoline to 3,4-pyridinedicarboxylic acid can be attributed to several factors, primarily the choice of oxidizing agent.
Troubleshooting & Optimization:
-
Oxidizing Agent: The selection of the oxidant is critical. For the oxidation of isoquinoline, a mixture of nitric acid and sulfuric acid (HNO₃-H₂SO₄) has been shown to be significantly more effective than potassium permanganate (KMnO₄).[1]
-
Reaction Temperature: Inadequate temperature control can lead to incomplete reaction or the formation of byproducts. Ensure the reaction temperature is maintained within the optimal range as specified in the protocol.
-
Reaction Time: Insufficient reaction time will result in incomplete conversion of the starting material. Monitor the reaction by TLC or HPLC to determine the optimal reaction duration.
Quantitative Data on Oxidant Performance:
| Oxidizing Agent | Reported Yield of 3,4-pyridinedicarboxylic acid |
| KMnO₄ | Substantially lower (specific yield not stated) |
| HNO₃-H₂SO₄ | Up to 61% |
| [1] |
Issue 2: Inefficient Hofmann Rearrangement
Q: The Hofmann rearrangement step is not proceeding efficiently, leading to a low yield of 4-aminonicotinic acid. What could be the issue?
A: The Hofmann rearrangement is a sensitive reaction that requires careful control of stoichiometry and reaction conditions to achieve a high yield.
Troubleshooting & Optimization:
-
Reagent Stoichiometry: Ensure the precise molar ratios of the amide intermediate, bromine, and sodium hydroxide are used as specified in the protocol. An excess or deficit of any reagent can lead to side reactions and reduced yield.
-
Temperature Control: The reaction is typically carried out at low temperatures. Maintaining a consistent and low temperature throughout the addition of reagents and the reaction period is crucial to prevent the decomposition of intermediates.
-
Purity of Starting Material: The purity of the amide intermediate is important. Impurities can interfere with the reaction, leading to lower yields. Ensure the intermediate is sufficiently pure before proceeding with the rearrangement.
Experimental Protocols
Synthesis of 4-Aminonicotinic Acid from Isoquinoline
This four-step synthesis provides a reliable method for the preparation of 4-aminonicotinic acid with an overall yield of up to 30%.[1]
Step 1: Oxidation of Isoquinoline to 3,4-pyridinedicarboxylic acid
-
In a suitable reaction vessel, carefully add isoquinoline to a mixture of concentrated nitric acid and concentrated sulfuric acid.
-
Heat the reaction mixture under controlled conditions. The use of HNO₃-H₂SO₄ as the oxidant system can improve the yield of this step to 61%.[1]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture and precipitate the product by adjusting the pH.
-
Filter the solid, wash with cold water, and dry to obtain 3,4-pyridinedicarboxylic acid.
Step 2: Intramolecular Dehydration to 3,4-pyridinedicarboxylic anhydride
-
Suspend the 3,4-pyridinedicarboxylic acid in acetic anhydride.
-
Heat the mixture to reflux for a specified period to effect intramolecular dehydration.
-
Cool the reaction mixture and collect the resulting anhydride by filtration.
-
Wash the solid with a suitable solvent and dry thoroughly.
Step 3: Ammonolysis of the Anhydride
-
Treat the 3,4-pyridinedicarboxylic anhydride with aqueous ammonia.
-
Stir the mixture at room temperature to ensure complete ammonolysis.
-
The resulting product, the corresponding phthalamic acid, can be isolated by acidification and filtration.
Step 4: Hofmann Rearrangement to 4-Aminonicotinic acid
-
Prepare a solution of sodium hypobromite by adding bromine to a cold solution of sodium hydroxide.
-
Add the phthalamic acid from the previous step to the sodium hypobromite solution while maintaining a low temperature.
-
Slowly warm the reaction mixture to the specified temperature and hold for the required duration to complete the rearrangement.
-
Acidify the reaction mixture to precipitate the 4-aminonicotinic acid.
-
Collect the product by filtration, wash with water, and dry. This method can produce the final product with a purity of 98% as determined by HPLC.[1]
Visualizations
Caption: Workflow for the synthesis of 4-Aminonicotinic acid from Isoquinoline.
References
Technical Support Center: Purification of 4-Amino-6-methylnicotinic Acid
Welcome to the technical support center for the purification of 4-Amino-6-methylnicotinic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound, with solutions derived from methodologies for similar compounds.
| Issue | Possible Cause | Solution |
| Low Purity After Initial Precipitation/Crystallization | The crude product contains significant amounts of unreacted starting materials or byproducts with similar solubility. | - Recrystallization: Perform a recrystallization using an appropriate solvent system. For amino acids, solvent pairs like dichloromethane/methanol can be effective.[1] Isopropyl alcohol has been used for the related 6-methylnicotinic acid.[2] - pH Adjustment: Carefully adjust the pH of the solution during workup to selectively precipitate the desired product while keeping impurities dissolved. The isoelectric point of the amino acid is a critical parameter for precipitation. |
| Presence of Starting Material in Final Product | Incomplete reaction during synthesis. | - Reaction Monitoring: Before workup, ensure the reaction has gone to completion using Thin-Layer Chromatography (TLC).[3][4] - Chromatography: If starting material persists, silica gel column chromatography can be employed to separate it from the more polar product. |
| Discolored Final Product | Presence of colored impurities, often from oxidation or side reactions. | - Activated Charcoal: During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities before the filtration step.[1] Be cautious as it can also adsorb the product. |
| Low Yield of Purified Product | - Product loss during transfers and filtration. - Suboptimal precipitation/crystallization conditions. - Inefficient extraction from the reaction mixture. | - Optimize Crystallization: Ensure the solution is sufficiently concentrated before cooling. Allow for slow cooling to maximize crystal formation.[1] - Extraction Efficiency: If applicable, perform multiple extractions with a suitable organic solvent to maximize recovery from the aqueous layer.[5] |
| Oily Product Instead of Crystalline Solid | The product may be impure, or the chosen crystallization solvent is inappropriate. | - Solvent Screening: Test a variety of solvents or solvent mixtures on a small scale to find conditions that promote crystallization. - Trituration: Attempt to induce crystallization by stirring the oil with a poor solvent in which the impurities might be soluble. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying this compound?
A1: While specific protocols for this compound are not widely published, the primary purification method for similar aminonicotinic acids is recrystallization.[1][6] This technique is effective at removing minor impurities and achieving high purity. For more challenging separations, silica gel column chromatography is a viable alternative.[7]
Q2: Which solvents are recommended for the recrystallization of this compound?
A2: Based on related compounds, a polar solvent or a solvent pair is likely to be effective. For 6-methylnicotinic acid, recrystallization from isopropyl alcohol has been reported.[2] For another substituted aminobenzoic acid, a mixture of dichloromethane and methanol was used successfully.[1] Experimentation with small amounts of product is recommended to determine the optimal solvent system.
Q3: How can I monitor the purity during the purification process?
A3: Thin-Layer Chromatography (TLC) is a rapid and effective method to monitor the progress of purification.[3][4] By spotting the crude mixture, fractions from chromatography, and the final product, you can assess the removal of impurities. For quantitative purity assessment of the final product, High-Performance Liquid Chromatography (HPLC) is the standard method.[6]
Q4: My purified this compound appears to be degrading. How can I prevent this?
A4: Amino acids can be sensitive to heat, light, and extreme pH. When performing recrystallization, avoid prolonged heating.[1] Store the purified solid in a cool, dark, and dry place. For solutions, storage at refrigerated temperatures (2-8°C) is recommended.[8]
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is a general guideline based on the recrystallization of similar compounds and should be optimized for your specific case.
-
Solvent Selection: On a small scale, test the solubility of your crude product in various polar solvents (e.g., water, ethanol, isopropanol, methanol) at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold. Alternatively, test solvent pairs (e.g., dichloromethane/methanol, ethanol/water).[1]
-
Dissolution: In a flask, add the chosen solvent to the crude this compound. Heat the mixture to the boiling point of the solvent while stirring until the solid is completely dissolved. Add the minimum amount of hot solvent needed for complete dissolution.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with filter paper to remove any insoluble impurities or the activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Purification by Silica Gel Column Chromatography
This is a general procedure for purifying nicotinic acid derivatives and should be adapted as needed.
-
TLC Analysis: Determine a suitable mobile phase (eluent) using TLC. A good eluent system will give your product an Rf value of approximately 0.2-0.4.[3] For related compounds, mixtures of a non-polar solvent like petroleum ether (PE) or dichloromethane (DCM) and a polar solvent like ethyl acetate (EA) or methanol (MeOH) have been used (e.g., PE/EA or DCM/MeOH).[7]
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into a chromatography column. Allow the silica to settle, ensuring a uniform packing without air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dried silica with the adsorbed product to the top of the column.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting guide for low purity of the final product.
References
- 1. benchchem.com [benchchem.com]
- 2. US2993904A - Preparation of 6-methylnicotinic acid - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: 4-Amino-6-methylnicotinic Acid Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Amino-6-methylnicotinic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: Common synthetic strategies for this compound typically involve the preparation of a 6-methylnicotinic acid backbone followed by the introduction of the amino group at the 4-position. Two prevalent routes include:
-
Oxidation of 5-ethyl-2-methylpyridine: This method forms the 6-methylnicotinic acid precursor, which is then subjected to further functionalization.[1][2][3]
-
Nucleophilic Aromatic Substitution: This involves the amination of a pre-functionalized pyridine ring, such as 4-chloro-6-methylnicotinic acid or 4-hydroxy-6-methylnicotinic acid, with an amino source.
Q2: What are the potential impurities I should be aware of during the synthesis of this compound?
A2: Impurities can originate from starting materials, side reactions, or degradation of the product. Key potential impurities include:
-
Starting materials and precursors: Unreacted 4-chloro-6-methylnicotinic acid or 4-hydroxy-6-methylnicotinic acid.
-
Over-oxidation byproducts: If starting from 5-ethyl-2-methylpyridine, isocinchomeronic acid (pyridine-2,5-dicarboxylic acid) can be formed.
-
Decarboxylation products: At elevated temperatures, decarboxylation of the nicotinic acid ring can occur, leading to the formation of 4-amino-2-methylpyridine.
-
Regioisomers: Depending on the amination method, other amino-substituted isomers may be formed.
-
Dimerization products: Amino acids can sometimes undergo self-condensation to form dimers, especially under harsh conditions.
Q3: How can I best monitor the progress of my reaction?
A3: Thin-Layer Chromatography (TLC) is a common and effective method for monitoring the reaction progress.[4] Developing a suitable solvent system that provides good separation between your starting material, product, and any major impurities is crucial. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative real-time analysis of the reaction mixture.
Q4: What are the recommended storage conditions for this compound?
A4: While specific stability data for this compound is limited, related compounds like methylnicotinate show degradation over time in aqueous solutions, particularly at non-optimal pH and elevated temperatures.[5][6] It is advisable to store the solid compound in a cool, dry, and dark place. For solutions, refrigerated temperatures (2-8 °C) and protection from light are recommended.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Final Product | Incomplete reaction. | - Monitor the reaction closely using TLC or HPLC to ensure it has gone to completion.- Ensure the purity of starting materials and reagents. |
| Product loss during workup and purification. | - Optimize extraction procedures and minimize transfer losses.- Select an appropriate purification method (recrystallization or column chromatography) and optimize the conditions to maximize recovery. | |
| Presence of Starting Material in Final Product | Insufficient reaction time or temperature. | - Increase the reaction time and/or temperature, while carefully monitoring for the formation of degradation products. |
| Inefficient purification. | - Optimize the recrystallization solvent or the mobile phase for column chromatography to ensure good separation of the product from the starting material. | |
| Formation of a Major, Unidentified Impurity | Side reaction due to reaction conditions. | - Analyze the impurity by LC-MS and NMR to identify its structure.- Adjust reaction parameters such as temperature, reaction time, or stoichiometry of reagents to minimize the side reaction. |
| Contaminated reagents or solvents. | - Use high-purity, anhydrous reagents and solvents. | |
| Product Discoloration | Oxidation or degradation. | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Store the final product protected from light and air. |
Impurity Profile and Identification
The following table summarizes potential impurities, their likely sources, and recommended analytical methods for their detection.
| Impurity Name | Structure | Potential Source | Recommended Analytical Method |
| 4-Chloro-6-methylnicotinic acid | 4-Cl, 6-CH₃, 3-COOH Pyridine | Unreacted starting material | HPLC, LC-MS |
| 4-Hydroxy-6-methylnicotinic acid | 4-OH, 6-CH₃, 3-COOH Pyridine | Unreacted starting material | HPLC, LC-MS |
| Isocinchomeronic acid | 2,5-di-COOH Pyridine | Over-oxidation of 5-ethyl-2-methylpyridine | HPLC, LC-MS, ¹H NMR |
| 4-Amino-2-methylpyridine | 4-NH₂, 2-CH₃ Pyridine | Decarboxylation of the product | GC-MS, HPLC |
| Dimer of this compound | Dimeric structure | Self-condensation | LC-MS (look for a mass of approximately twice the product) |
Experimental Protocols
Protocol 1: General Procedure for Synthesis via Nucleophilic Aromatic Substitution of 4-Chloro-6-methylnicotinic acid
-
Reaction Setup: In a sealed reaction vessel, dissolve 4-chloro-6-methylnicotinic acid (1 equivalent) in a suitable solvent (e.g., dioxane or DMF).
-
Addition of Ammonia Source: Add an excess of aqueous ammonia or a solution of ammonia in a suitable organic solvent.
-
Heating: Heat the reaction mixture at a specified temperature (e.g., 120-150 °C) for several hours.
-
Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. If a precipitate forms, filter the solid. Acidify the filtrate with an appropriate acid (e.g., HCl) to precipitate the product.
-
Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol).
Protocol 2: HPLC Method for Purity Analysis
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Visualizing Workflows and Relationships
Caption: A logical workflow for troubleshooting common issues encountered during the synthesis of this compound.
Caption: Diagram illustrating the potential sources of impurities during the synthesis of this compound.
References
- 1. US2993904A - Preparation of 6-methylnicotinic acid - Google Patents [patents.google.com]
- 2. US4579953A - Process for the production of 6-methylnicotinic acid ester - Google Patents [patents.google.com]
- 3. environmentclearance.nic.in [environmentclearance.nic.in]
- 4. rsc.org [rsc.org]
- 5. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: 4-Amino-6-methylnicotinic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Amino-6-methylnicotinic acid.
Frequently Asked Questions (FAQs)
Q1: How should I store solid this compound?
For optimal stability, solid this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light. Refrigeration at 2-8°C is recommended for long-term storage.
Q2: What are the potential stability issues with this compound in solution?
Solutions of this compound may be susceptible to degradation under certain conditions. The primary concerns are hydrolysis, oxidation, and photodegradation. The rate of degradation can be influenced by pH, temperature, light exposure, and the presence of oxidizing agents.
Q3: I am observing an unexpected peak in my HPLC analysis of a this compound sample. What could it be?
An unexpected peak could be a degradation product. Depending on the storage and handling conditions, potential degradation products could arise from hydrolysis of the amino group, decarboxylation, or oxidation of the pyridine ring. It is recommended to perform forced degradation studies to identify potential degradation products and their retention times.
Q4: How can I assess the stability of my this compound sample?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach to assess the purity and degradation of this compound. This involves monitoring the peak area of the active compound and the appearance of any new peaks over time under specific storage conditions.
Troubleshooting Guides
Issue 1: Loss of Potency or Appearance of Impurities in Solid this compound
| Possible Cause | Troubleshooting Steps |
| Improper Storage | - Ensure the compound is stored in a tightly sealed container to prevent moisture absorption. - Store at recommended conditions (cool, dry, protected from light; refrigeration for long-term). |
| Exposure to Light | - Store the container in a light-resistant (amber) vial or in a dark place. |
| Contamination | - Use clean spatulas and equipment when handling the compound to avoid cross-contamination. |
Issue 2: Degradation of this compound in Solution
| Possible Cause | Troubleshooting Steps |
| Hydrolysis | - Adjust the pH of the solution. For many nicotinic acid derivatives, a slightly acidic pH (around 4-5) can minimize hydrolysis. - Prepare solutions fresh whenever possible. If storage is necessary, store at 2-8°C. |
| Oxidation | - Degas solvents before use to remove dissolved oxygen. - Consider adding an antioxidant to the solution if compatible with the experimental design. - Avoid sources of metal ions, which can catalyze oxidation. |
| Photodegradation | - Protect the solution from light by using amber vials or covering the container with aluminum foil. - Perform experiments under subdued lighting conditions if the compound is found to be highly photosensitive. |
Data Presentation
The following tables present hypothetical stability data for this compound under various stress conditions. This data is for illustrative purposes to guide researchers in their experimental design.
Table 1: Hypothetical Stability of Solid this compound
| Storage Condition | Time (Months) | Assay (%) | Total Impurities (%) |
| 25°C / 60% RH | 0 | 99.8 | 0.2 |
| 3 | 99.5 | 0.5 | |
| 6 | 99.1 | 0.9 | |
| 40°C / 75% RH | 0 | 99.8 | 0.2 |
| 1 | 98.9 | 1.1 | |
| 3 | 97.5 | 2.5 | |
| Photostability (ICH Q1B) | - | 98.2 | 1.8 |
Table 2: Hypothetical Stability of this compound in Aqueous Solution (1 mg/mL) at 25°C
| pH | Time (Days) | Assay (%) | Major Degradant (%) |
| 2.0 | 0 | 99.7 | < 0.1 |
| 7 | 95.2 | 4.5 | |
| 7.0 | 0 | 99.8 | < 0.1 |
| 7 | 98.5 | 1.3 | |
| 9.0 | 0 | 99.6 | < 0.1 |
| 7 | 92.1 | 7.6 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid compound at 105°C for 24 hours. Also, heat the stock solution at 60°C for 24 hours.
-
Photostability: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[1][2] A control sample should be protected from light.
3. Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze all stressed samples, along with a non-stressed control sample, using a suitable HPLC method.
Protocol 2: Stability-Indicating HPLC Method
This is a general HPLC method that can be optimized for the analysis of this compound and its degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with 5% B, increase to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for a forced degradation study.
References
Technical Support Center: Optimizing Reaction Conditions for 4-Amino-6-methylnicotinic Acid Derivatization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the derivatization of 4-Amino-6-methylnicotinic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound for derivatization?
A1: this compound has two primary reactive sites for derivatization: the carboxylic acid group (-COOH) at the 3-position and the amino group (-NH2) at the 4-position. The carboxylic acid can undergo esterification or amide bond formation, while the amino group can be acylated, alkylated, or used in other coupling reactions.
Q2: Is it necessary to protect the amino group before derivatizing the carboxylic acid?
A2: Protection of the amino group is highly recommended, especially when activating the carboxylic acid for amide bond formation.[1] Without protection, the amino group of one molecule can react with the activated carboxylic acid of another, leading to oligomerization or polymerization. Common protecting groups for anilines include tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).[1][2] For Fischer esterification under acidic conditions, the amino group is protonated, which deactivates it and can prevent side reactions.[3]
Q3: What are the common methods for esterifying the carboxylic acid of this compound?
A3: The most common method is Fischer esterification, which involves reacting the carboxylic acid with an alcohol (e.g., methanol or ethanol) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) under reflux conditions.[4] Another approach involves activating the carboxylic acid with reagents like thionyl chloride (SOCl₂) to form an acid chloride, followed by reaction with an alcohol.[5] Steglich esterification, using coupling agents like DCC or EDC with a catalytic amount of DMAP, is also a viable, milder option.[5]
Q4: Which coupling reagents are suitable for forming an amide bond with the carboxylic acid of this compound?
A4: Several coupling reagents can be used for amide bond formation. Common choices include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with additives like N-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to improve efficiency and reduce side reactions.[6][7] Uronium-based reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are also very effective, particularly for challenging couplings.[8][9]
Q5: What are potential side reactions to be aware of during the derivatization of this compound?
A5: Potential side reactions include:
-
Self-polymerization: As mentioned, reaction between the amino and activated carboxylic acid groups of different molecules if the amine is unprotected.
-
Decarboxylation: Nicotinic acid derivatives can undergo decarboxylation at elevated temperatures, potentially leading to the formation of 4-amino-6-methylpyridine.[4][10]
-
N-Acylurea formation: When using carbodiimide coupling reagents like EDC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, reducing the yield of the desired amide.[1] The use of additives like HOBt or HOAt can mitigate this.[1]
-
Ring modifications: Under harsh conditions, modifications to the pyridine ring can occur, although this is less common under standard derivatization protocols.
Troubleshooting Guides
Issue 1: Low Yield in Esterification Reactions
| Symptom | Potential Cause | Recommended Solution |
| Low or no product formation | Incomplete reaction. | - Ensure an excess of the alcohol is used to drive the equilibrium towards the product.[4]- Increase the reaction time and monitor progress by TLC or LC-MS.[4]- Verify the activity and sufficient quantity of the acid catalyst.[4] |
| Hydrolysis of the ester product during workup. | - Neutralize the acid catalyst at low temperatures (e.g., with an ice-cold saturated aqueous NaHCO₃ solution) to prevent hydrolysis.[4] | |
| Starting material is insoluble in the alcohol. | - Consider using a co-solvent like DMF or DMSO to improve solubility. However, ensure compatibility with the reaction conditions. | |
| Presence of unreacted starting material | Insufficient reaction time or temperature. | - Prolong the reflux time. Ensure the reaction has reached the appropriate temperature. |
| Inactive catalyst. | - Use fresh, high-quality acid catalyst. | |
| Formation of a significant amount of byproduct | Decarboxylation of the starting material. | - Reduce the reaction temperature and/or shorten the reaction time.[4] |
Issue 2: Low Yield in Amide Coupling Reactions
| Symptom | Potential Cause | Recommended Solution |
| Low or no product formation | Incomplete activation of the carboxylic acid. | - Use a more potent coupling reagent (e.g., HATU instead of EDC/HOBt).[1]- Ensure all reagents and solvents are anhydrous, as water will hydrolyze the activated intermediates.[8][11] |
| Low nucleophilicity of the amine. | - Increase the reaction temperature or prolong the reaction time.[1] | |
| Steric hindrance from either the acid or the amine. | - Consider using a less bulky coupling reagent. Optimize the solvent to ensure good solubility of all components.[1] | |
| Formation of N-acylurea byproduct with carbodiimides. | - Add an additive like HOBt or HOAt to form a more stable active ester intermediate.[1] | |
| Multiple spots on TLC, including starting materials and unknown byproducts | Unprotected amino group leading to self-reaction. | - Protect the 4-amino group with a suitable protecting group (e.g., Boc) before activating the carboxylic acid.[1] |
| Racemization (if the amine is chiral). | - Use coupling additives known to suppress racemization, such as HOAt or OxymaPure.[8]- Run the reaction at a lower temperature.[8] |
Data Presentation
Table 1: Representative Conditions for Esterification of (Amino)nicotinic Acid Derivatives
| Method | Alcohol | Catalyst/Reagent | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Fischer Esterification | Methanol | H₂SO₄ (conc.) | Methanol | Reflux | 60-80 | [4] |
| Fischer Esterification | Ethanol | H₂SO₄ (conc.) | Ethanol | Reflux | 60-80 | [12] |
| Acid Chloride Formation | Methanol | SOCl₂ then Methanol | DCM/Toluene | Reflux | 70-90 | [5] |
| Steglich Esterification | Methanol | EDC/DMAP (cat.) | DCM | Room Temp | 70-95 | [5] |
Note: Yields are representative and may vary depending on the specific substrate and reaction scale. Optimization is recommended.
Table 2: Common Coupling Reagents and Conditions for Amide Bond Formation
| Coupling Reagent | Additive | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| EDC | HOBt or HOAt | DIPEA or Et₃N | DMF or DCM | 0 to Room Temp | 50-90 | [6][7] |
| HATU | None | DIPEA or 2,4,6-Collidine | DMF or NMP | 0 to Room Temp | 70-95 | [8][9] |
| T3P | Pyridine or Et₃N | Ethyl Acetate or THF | Room Temp to 50 | 60-90 | [13] |
Note: Yields are highly substrate-dependent. Anhydrous conditions are crucial for success.[8][11]
Experimental Protocols
Protocol 1: Fischer Esterification of this compound
-
Suspend this compound (1.0 eq) in methanol (10-20 mL per gram of acid).
-
With stirring, slowly add concentrated sulfuric acid (1.0-2.0 eq) at 0 °C.
-
Heat the mixture to reflux and maintain for 4-17 hours, monitoring the reaction progress by TLC.[4]
-
Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Carefully neutralize the residue with a cold saturated aqueous solution of sodium bicarbonate to pH ~7-8.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude methyl 4-amino-6-methylnicotinate.
-
Purify the product by column chromatography or recrystallization if necessary.[14]
Protocol 2: Amide Coupling using HATU
Prior to this protocol, the amino group of this compound should be protected (e.g., as a Boc-carbamate).
-
Dissolve the N-protected this compound (1.0 eq) in an anhydrous aprotic solvent such as DMF or DCM.[6]
-
Add HATU (1.0-1.2 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0-3.0 eq).[9]
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[11]
-
Add the desired amine (1.0-1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically 1-12 hours).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with dilute acid, dilute base, and brine to remove byproducts and excess reagents.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[1]
Mandatory Visualization
Caption: Workflow for Fischer Esterification.
Caption: Troubleshooting Logic for Amide Coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. Protection for amino group and amino acid | PPTX [slideshare.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Amide Synthesis [fishersci.co.uk]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. EP0128279B1 - Process for the preparation of 6-methyl-nicotinic-acid esters - Google Patents [patents.google.com]
- 13. reddit.com [reddit.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Spectroscopic Analysis of Nicotinic Acid Derivatives
Welcome to the technical support center for the spectroscopic analysis of nicotinic acid derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Why is the O-H stretching band in the FTIR spectrum of my nicotinic acid derivative so broad?
A1: The broad O-H stretching band, typically observed between 2500-3300 cm⁻¹, is a characteristic feature of carboxylic acids.[1][2][3] This broadening is primarily due to intermolecular hydrogen bonding between the carboxylic acid groups of two separate molecules, which form a stable dimer.[3] This hydrogen bonding creates a wide range of O-H bond vibrational energies, resulting in a broad, rather than sharp, absorption peak.[4]
Q2: I'm seeing a complex splitting pattern in the aromatic region of the ¹H NMR spectrum of my nicotinic acid derivative. How can I interpret this?
A2: The pyridine ring of nicotinic acid and its derivatives often displays complex splitting patterns due to the non-equivalent magnetic environments of the aromatic protons and the presence of both ortho, meta, and para couplings.[5][6] Protons on the pyridine ring split each other's signals, and the coupling constants (J-values) for these interactions differ depending on their relative positions. For example, ortho coupling is typically stronger than meta or para coupling. This results in signals that are often "doublets of doublets" or even more complex multiplets.[7] Careful analysis of the coupling constants is crucial for correct signal assignment.
Q3: My UV-Vis spectrum of a nicotinic acid derivative shows a shift in the absorption maximum (λmax) when I change the solvent. Why does this happen?
A3: The position of the λmax in UV-Vis spectroscopy is sensitive to the solvent environment. For aromatic compounds like nicotinic acid derivatives, changing the solvent polarity can affect the energy levels of the π → π* and n → π* electronic transitions. A change in solvent can lead to a bathochromic (red) shift to longer wavelengths or a hypsochromic (blue) shift to shorter wavelengths.[8] For example, a shift to a more polar solvent can stabilize the ground or excited state differently, altering the energy gap for absorption.
Q4: In the mass spectrum of my nicotinic acid derivative, I am observing unexpected fragments. How can I identify the fragmentation pattern?
A4: The fragmentation of nicotinic acid and its derivatives in mass spectrometry is influenced by the ionization method and the overall structure of the molecule. Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, loss of 17 amu) and the entire carboxyl group (-COOH, loss of 45 amu).[9] For nicotinic acid itself, a prominent peak at m/z = 105 can be observed, corresponding to the loss of a water molecule.[10] The pyridine ring can also undergo characteristic fragmentation. Analyzing the mass differences between the molecular ion and the fragment ions will help in elucidating the fragmentation pathways.
Troubleshooting Guides
FTIR Spectroscopy
| Issue | Possible Cause | Troubleshooting Steps |
| Very broad, poorly defined O-H stretch | Sample contains excess water. | 1. Ensure the sample is thoroughly dried before analysis. 2. Use a dry solvent for sample preparation if applicable. 3. Store the sample in a desiccator. |
| Noisy spectrum or weak signals | Insufficient sample amount or poor contact with the ATR crystal. | 1. Increase the amount of sample. 2. For solid samples, ensure good pressure is applied to achieve proper contact with the ATR crystal. 3. For the thin film method, ensure an even and sufficiently concentrated film is cast on the salt plate.[11] |
| Unexpected peaks in the spectrum | Contamination of the sample or the ATR crystal. | 1. Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol or ethanol) before and after each measurement. 2. Ensure the sample is pure and free from residual solvents or impurities. |
¹H NMR Spectroscopy
| Issue | Possible Cause | Troubleshooting Steps |
| Broad, poorly resolved peaks | 1. Sample is too concentrated. 2. Presence of paramagnetic impurities. 3. Poor shimming of the magnetic field. | 1. Dilute the sample.[12] 2. Filter the sample to remove any particulate matter. 3. Re-shim the spectrometer. For very viscous samples, gentle heating may improve resolution.[13] |
| Unexpected signals or incorrect integration | 1. Impurities in the sample or solvent. 2. Residual solvent signals. | 1. Check the purity of the sample using another technique (e.g., LC-MS). 2. Use high-purity deuterated solvents. The residual solvent peak can often be used as a secondary chemical shift reference.[14] |
| Complex, overlapping multiplets | Multiple non-equivalent neighboring protons leading to complex spin-spin coupling. | 1. Use a higher field NMR spectrometer to increase signal dispersion. 2. Perform 2D NMR experiments (e.g., COSY, HSQC) to help resolve overlapping signals and identify coupling partners. |
UV-Vis Spectroscopy
| Issue | Possible Cause | Troubleshooting Steps |
| No or very low absorbance | 1. Sample concentration is too low. 2. Incorrect wavelength range selected. | 1. Increase the concentration of the sample. 2. Scan a wider wavelength range to find the λmax. |
| Absorbance is too high (off-scale) | Sample concentration is too high. | 1. Dilute the sample with the same solvent used for the blank. |
| Inconsistent or drifting baseline | 1. Fluctuations in the lamp source. 2. Dirty or mismatched cuvettes. | 1. Allow the instrument to warm up sufficiently. 2. Clean the cuvettes thoroughly. Use the same cuvette for both the blank and the sample, or use a matched pair. |
Mass Spectrometry
| Issue | Possible Cause | Troubleshooting Steps |
| No molecular ion peak observed | 1. The molecule is unstable and fragments easily. 2. Incorrect ionization method used. | 1. Use a softer ionization technique (e.g., Electrospray Ionization - ESI) instead of Electron Impact (EI). 2. Optimize the ionization source parameters. |
| Presence of many unexpected peaks | 1. Sample contamination. 2. In-source fragmentation. 3. Formation of adducts (e.g., with sodium or potassium). | 1. Ensure high sample purity. 2. Optimize the cone voltage or other source parameters to minimize in-source fragmentation. 3. Check for common adducts by looking for peaks at M+23 (Na⁺) or M+39 (K⁺). |
| Poor sensitivity | 1. Low sample concentration. 2. Matrix effects (suppression of ionization). | 1. Increase the sample concentration. 2. Improve sample cleanup to remove interfering matrix components. Consider using a different sample preparation technique like solid-phase extraction (SPE). |
Experimental Protocols
FTIR Analysis of Solid Nicotinic Acid Derivatives (Thin Solid Film Method)
-
Sample Preparation : Dissolve a small amount (approx. 10-20 mg) of the solid nicotinic acid derivative in a few drops of a volatile solvent (e.g., methylene chloride or acetone) in a small vial.[11]
-
Film Casting : Using a pipette, place a drop of the solution onto a clean, dry salt plate (e.g., NaCl or KBr).[11]
-
Solvent Evaporation : Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.[11] If the film is too thin (weak absorption), add another drop of the solution and let it evaporate. If it is too thick (peaks are too intense), clean the plate and use a more dilute solution.[11]
-
Background Spectrum : Run a background spectrum with a clean, empty salt plate in the sample holder.
-
Sample Spectrum : Place the salt plate with the sample film in the sample holder and acquire the FTIR spectrum.
-
Cleaning : After analysis, clean the salt plate thoroughly with an appropriate solvent and return it to the desiccator.[11]
¹H NMR Sample Preparation
-
Sample Weighing : Accurately weigh 5-20 mg of the nicotinic acid derivative for a standard ¹H NMR experiment.[12] For ¹³C NMR, a higher concentration (20-50 mg) may be needed.[12]
-
Solvent Selection : Choose a suitable deuterated solvent that completely dissolves the sample (e.g., CDCl₃, D₂O, DMSO-d₆).[12]
-
Dissolution : Add approximately 0.6-0.7 mL of the deuterated solvent to the sample in a clean vial.[13] Gently vortex or sonicate to ensure complete dissolution.[12]
-
Transfer to NMR Tube : Using a pipette, carefully transfer the solution into a clean, high-quality 5 mm NMR tube.[12][15] The liquid level should be about 4-5 cm from the bottom.[12]
-
Cleaning and Capping : Wipe the outside of the NMR tube with a lint-free tissue and cap it securely.[12]
-
Filtering (if necessary) : If the solution contains any solid particles, filter it through a small plug of cotton or glass wool in a Pasteur pipette into the NMR tube.[16]
LC-MS Analysis of Nicotinic Acid Derivatives
-
Sample Preparation : Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile, or water) to a concentration of approximately 1 mg/mL.[17] The final injection solution should be compatible with the liquid chromatography mobile phase.
-
Chromatographic Separation :
-
Column : Use a suitable reversed-phase column (e.g., C18).
-
Mobile Phase : A typical mobile phase for nicotinic acid analysis is a gradient of acetonitrile and water containing a small amount of an acid like formic acid (e.g., 0.1%) to improve peak shape and ionization.[18]
-
-
Mass Spectrometry Detection :
-
Ionization : Use electrospray ionization (ESI) in positive ion mode, as the pyridine nitrogen is readily protonated.[18]
-
Analysis Mode : For quantitative analysis, use selected reaction monitoring (SRM) for high sensitivity and selectivity. For qualitative analysis and structural confirmation, acquire full scan and product ion scan (MS/MS) data.[18]
-
-
Data Analysis : Identify the molecular ion ([M+H]⁺) and characteristic fragment ions. Compare the retention time and mass spectrum with a known standard if available.
Data Tables
Table 1: Characteristic FTIR Absorption Bands for Nicotinic Acid
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Appearance |
| O-H (Carboxylic Acid) | 2500 - 3300 | Strong | Very Broad |
| C-H (Aromatic) | 3000 - 3100 | Medium-Weak | Sharp |
| C=O (Carboxylic Acid) | 1680 - 1710 | Strong | Sharp |
| C=C, C=N (Aromatic Ring) | 1450 - 1600 | Medium-Strong | Sharp |
| C-O (Carboxylic Acid) | 1200 - 1320 | Strong | Sharp |
| O-H Bend | 900 - 960 | Medium | Broad |
Note: Peak positions can vary slightly depending on the specific derivative and the sample state (solid or solution).
Table 2: Approximate ¹H NMR Chemical Shifts (δ) for Nicotinic Acid
| Proton Position | Chemical Shift (ppm) | Multiplicity |
| H-2 | ~9.15 | Doublet |
| H-6 | ~8.83 | Doublet of doublets |
| H-4 | ~8.30 | Doublet of triplets |
| H-5 | ~7.60 | Multiplet (ddd) |
| COOH | ~12-13 | Singlet (broad) |
Note: Chemical shifts and multiplicities are highly dependent on the solvent, pH, and specific derivative. The values provided are for nicotinic acid and serve as a general guide.[5][6]
Table 3: Common Mass Fragments (m/z) for Nicotinic Acid (EI-MS)
| Fragment | m/z Value | Description |
| [M]⁺ | 123 | Molecular Ion |
| [M-OH]⁺ | 106 | Loss of hydroxyl radical |
| [M-H₂O]⁺ | 105 | Loss of water |
| [M-COOH]⁺ | 78 | Loss of carboxyl radical |
Visualizations
Caption: A typical experimental workflow for NMR analysis.
Caption: A logical troubleshooting guide for common FTIR issues.
References
- 1. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 2. tutorchase.com [tutorchase.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. echemi.com [echemi.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Vis-UV spectra of aromatic compounds [quimicaorganica.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 14. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 15. organomation.com [organomation.com]
- 16. How to make an NMR sample [chem.ch.huji.ac.il]
- 17. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 18. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Production of 4-Amino-6-methylnicotinic Acid
Welcome to the technical support center for the synthesis and scale-up of 4-Amino-6-methylnicotinic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on troubleshooting and protocol optimization.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and practical synthetic route starts from the commercially available 4-Hydroxy-6-methylnicotinic acid. The synthesis involves a two-step process:
-
Chlorination and Esterification: The hydroxyl group at the 4-position is converted to a chlorine atom, and the carboxylic acid is esterified to produce methyl 4-chloro-6-methylnicotinate. This is typically achieved using a chlorinating agent like phosphorus oxychloride (POCl₃) followed by reaction with methanol.[1]
-
Amination: The chloro-intermediate undergoes a nucleophilic aromatic substitution (SNAr) reaction with an ammonia source to introduce the amino group at the 4-position, yielding methyl 4-amino-6-methylnicotinate.
-
Hydrolysis: The final step involves the hydrolysis of the methyl ester to the desired this compound.
Q2: What are the primary challenges when scaling up the production of this compound?
Scaling up this synthesis presents several challenges:
-
Handling of Hazardous Reagents: The use of corrosive and hazardous reagents like phosphorus oxychloride requires specialized equipment and stringent safety protocols.
-
Exothermic Reactions: The chlorination and amination steps can be exothermic, necessitating careful temperature control to prevent runaway reactions and the formation of by-products.
-
Pressure Management: Amination with ammonia gas or ammonium hydroxide in a sealed reactor can lead to significant pressure build-up, requiring robust pressure-rated vessels and monitoring.
-
Product Isolation and Purification: Isolating the final product with high purity on a large scale can be challenging due to potential by-products and the amphoteric nature of the amino acid.
-
Waste Management: The process generates significant amounts of acidic and chlorinated waste streams that require proper neutralization and disposal.
Q3: What are the likely by-products in this synthesis?
Potential by-products can arise at various stages:
-
Incomplete Chlorination: Residual 4-hydroxy-6-methylnicotinic acid in the intermediate.
-
Side reactions during chlorination: Formation of undesired chlorinated species.
-
Incomplete Amination: Unreacted methyl 4-chloro-6-methylnicotinate in the final product.
-
Hydrolysis of the Chloro-intermediate: Formation of 4-hydroxy-6-methylnicotinic acid if water is present during the amination step.
-
Over-amination: While less common with ammonia, reaction with impurities could lead to other substituted pyridines.
Troubleshooting Guides
Issue 1: Low Yield in the Chlorination Step
| Symptom | Possible Cause | Recommended Solution |
| Incomplete reaction (starting material remains) | Insufficient amount of chlorinating agent (e.g., POCl₃). | Increase the molar excess of the chlorinating agent. |
| Reaction time is too short or temperature is too low. | Extend the reaction time and/or gradually increase the reaction temperature while monitoring the reaction progress by TLC or HPLC. | |
| Formation of a complex mixture of products | Reaction temperature is too high, leading to decomposition or side reactions. | Maintain strict temperature control. Consider adding the chlorinating agent portion-wise to manage the exotherm. |
| Low recovery after work-up | Hydrolysis of the chloro-intermediate during work-up. | Ensure all work-up steps are performed under anhydrous or near-anhydrous conditions until the product is stable. Use a non-aqueous work-up if possible. |
Issue 2: Poor Conversion during the Amination Step
| Symptom | Possible Cause | Recommended Solution |
| Low conversion of the chloro-intermediate | Insufficient concentration of ammonia or ammonium hydroxide. | Increase the concentration of the aminating agent. For gaseous ammonia, ensure a constant and sufficient flow. |
| Reaction temperature is too low or reaction time is too short. | Gradually increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress closely. | |
| Poor solubility of the chloro-intermediate in the chosen solvent. | Screen for alternative solvents that can dissolve the starting material and are compatible with the reaction conditions. | |
| Formation of 4-hydroxy-6-methylnicotinic acid as a major by-product | Presence of water in the reaction mixture. | Use anhydrous solvents and reagents. Ensure the reactor is thoroughly dried before starting the reaction. |
Issue 3: Difficulties in Product Purification
| Symptom | Possible Cause | Recommended Solution |
| Product is difficult to crystallize | Presence of impurities that inhibit crystallization. | Perform a pre-purification step such as column chromatography on a small scale to identify and remove critical impurities. Screen different solvent systems for crystallization. |
| Product is contaminated with starting materials or by-products | Inefficient separation during work-up and purification. | Optimize the pH for selective extraction or precipitation of the product. Consider using ion-exchange chromatography for purification. |
| Product is colored | Presence of colored impurities. | Treat the product solution with activated carbon before crystallization. Recrystallization from a suitable solvent system can also help in removing colored impurities. |
Experimental Protocols
Synthesis of Methyl 4-chloro-6-methylnicotinate
Materials:
-
4-Hydroxy-6-methylnicotinic acid
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous Methanol
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Suspend 4-Hydroxy-6-methylnicotinic acid in phosphorus oxychloride.
-
Heat the mixture to reflux and maintain for the specified time, monitoring the reaction by TLC or HPLC until the starting material is consumed.[1]
-
Cool the reaction mixture and carefully quench the excess POCl₃ by slow addition to ice-water.
-
Extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 4-chloro-6-methylnicotinate.
-
Purify the crude product by column chromatography on silica gel.
Synthesis of this compound
Materials:
-
Methyl 4-chloro-6-methylnicotinate
-
Ammonium hydroxide or ammonia gas
-
A suitable solvent (e.g., 1,4-dioxane, N,N-Dimethylformamide)
-
Hydrochloric acid (for pH adjustment)
-
Sodium hydroxide (for hydrolysis and pH adjustment)
Procedure:
-
Dissolve methyl 4-chloro-6-methylnicotinate in a suitable solvent in a pressure-rated reactor.
-
Add a significant excess of concentrated ammonium hydroxide or bubble ammonia gas through the solution.
-
Seal the reactor and heat to the desired temperature, monitoring the internal pressure.
-
Maintain the reaction at temperature for the required duration, monitoring the progress by TLC or HPLC.
-
After completion, cool the reactor to room temperature and carefully vent any excess pressure.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.
-
To the crude methyl 4-amino-6-methylnicotinate, add a solution of sodium hydroxide and heat to reflux to hydrolyze the ester.
-
Monitor the hydrolysis by TLC or HPLC.
-
Once complete, cool the solution and carefully adjust the pH to the isoelectric point of this compound using hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain the final product.
Data Presentation
Table 1: Summary of Reaction Parameters and Yields for a Typical Laboratory Scale Synthesis
| Step | Key Reagents | Temperature (°C) | Time (h) | Typical Yield (%) |
| Chlorination/Esterification | 4-Hydroxy-6-methylnicotinic acid, POCl₃, Methanol | Reflux | 2-4 | 85-95 |
| Amination | Methyl 4-chloro-6-methylnicotinate, NH₄OH | 100-120 | 12-24 | 70-85 |
| Hydrolysis | Methyl 4-amino-6-methylnicotinate, NaOH | Reflux | 2-4 | >95 |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low conversion in the amination step.
References
Technical Support Center: 4-Amino-6-methylnicotinic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 4-Amino-6-methylnicotinic acid during experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and storage of this compound.
Issue 1: Loss of Potency or Inconsistent Experimental Results
If you observe a decrease in the expected activity of your this compound stock solutions or inconsistent results between experiments, it may be due to chemical degradation.
Potential Degradation Pathways
Based on the chemistry of related nicotinic acid and aminopyridine derivatives, the following degradation pathways are potential risks for this compound.
Caption: Potential degradation pathways of this compound.
| Factor | Potential Effect on Stability | Recommendation |
| Light | Exposure to UV light can lead to photodegradation, potentially causing ring cleavage and loss of biological activity.[1] | Store the solid compound and solutions in amber vials or protect them from light by wrapping containers in aluminum foil. Work in a dimly lit environment when possible. |
| Oxidizing Agents | The amino group is susceptible to oxidation, which can convert it to a nitro group, altering the molecule's properties.[2][3][4] This can be initiated by atmospheric oxygen, peroxides, or metal ion contaminants. | Use de-gassed solvents for preparing solutions. Store solutions under an inert atmosphere (e.g., nitrogen or argon). Avoid contamination with strong oxidizing agents. |
| Temperature | Elevated temperatures can accelerate the rate of all degradation reactions. | Store solid this compound and its solutions at recommended low temperatures (e.g., 2-8°C for short-term and -20°C for long-term storage). Avoid repeated freeze-thaw cycles. |
| pH | Although this compound itself is not prone to hydrolysis, extreme pH conditions can potentially catalyze other degradation reactions. | Maintain the pH of solutions within a stable range, ideally close to neutral, unless the experimental protocol requires otherwise. Use appropriate buffer systems to control the pH. |
Issue 2: Appearance of Unknown Peaks in Analytical Assays (e.g., HPLC, LC-MS)
The presence of unexpected peaks in your analytical chromatogram can signify the formation of degradation products.
Troubleshooting Workflow for Unidentified Peaks
References
Technical Support Center: Synthesis of 4-Amino-6-methylnicotinic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Amino-6-methylnicotinic acid. The following sections address common side reactions and other issues encountered during its preparation.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic pathway for this compound?
A common and practical approach begins with commercially available 4-Hydroxy-6-methylnicotinic acid. The synthesis involves converting the hydroxyl group at the 4-position into a more effective leaving group, such as a halide (e.g., chloro), followed by a nucleophilic aromatic substitution (SNAr) with an ammonia source. The carboxylic acid group may be protected as an ester during these steps and deprotected at the end.
Caption: General workflow for synthesizing this compound.
Q2: My amination reaction to produce this compound has a low yield. What are the potential causes and solutions?
Low yields are a frequent issue in this synthesis. The causes can range from incomplete reaction to product degradation. The following table outlines common problems and recommended actions to improve the outcome.
| Possible Cause | Recommended Action | Scientific Rationale |
| Incomplete Halogenation | Ensure the complete conversion of the 4-hydroxy precursor to the 4-chloro intermediate using TLC or LC-MS before proceeding. Consider increasing the reaction time or temperature for the halogenation step. | The hydroxyl group is a poor leaving group. Incomplete conversion to the halide will leave unreactive starting material, thus lowering the overall yield. |
| Presence of Water | Use anhydrous solvents and reagents for the amination step. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). | Water can compete with ammonia as a nucleophile, leading to the formation of the 4-hydroxy byproduct via hydrolysis, which consumes the starting material. |
| Suboptimal Reaction Temperature | Optimize the temperature for the amination step. If the reaction is too slow, gradually increase the temperature. If decomposition is suspected, lower the temperature and extend the reaction time. | Nucleophilic aromatic substitution on pyridine rings is often slow and may require heating.[1] However, excessive heat can lead to decarboxylation or other degradation pathways. |
| Inefficient Nucleophile | Use a concentrated source of ammonia, such as aqueous ammonium hydroxide in a sealed vessel or ammonia gas in an appropriate solvent. | A high concentration of the nucleophile is necessary to drive the reaction to completion, especially since the pyridine ring is somewhat deactivated by the carboxylic acid group. |
| Catalyst Issues (for alternative routes) | If using a palladium-catalyzed method like Buchwald-Hartwig amination, ensure the catalyst is active and the correct ligand and base are used.[2][3][4] | The efficiency of palladium-catalyzed cross-coupling reactions is highly dependent on the combination of ligand, base, and solvent.[5][6] |
Q3: What are the most common side products in this synthesis, and how can I identify them?
The primary side products typically arise from incomplete reactions or competing nucleophilic attack. Identifying these impurities is crucial for optimizing the reaction and purification steps.
| Potential Side Product / Impurity | Origin | Identification Tips (LC-MS & ¹H NMR) |
| 4-Chloro-6-methylnicotinic acid | Unreacted starting material from the amination step. | LC-MS: Appears as a peak with a mass corresponding to the halogenated precursor. ¹H NMR: Shows characteristic aromatic signals for the chloro-substituted pyridine ring. |
| 4-Hydroxy-6-methylnicotinic acid | Hydrolysis of the 4-chloro intermediate by water present in the reaction mixture. | LC-MS: Appears as a peak with a mass corresponding to the starting hydroxy compound.[7] ¹H NMR: The proton signals will match those of the initial starting material. |
| Decarboxylation Product | Occurs if the reaction is heated too strongly for an extended period, leading to the loss of the COOH group. | LC-MS: A mass peak corresponding to the loss of 44 Da (CO₂) from the desired product or intermediates. ¹H NMR: Absence of the carboxylic acid proton signal and potential shifts in the aromatic proton signals. |
| Esterified Product | If an alcohol (e.g., methanol, ethanol) is used as a solvent or is present during workup under acidic conditions. | LC-MS: Mass will correspond to the addition of the alkyl group of the alcohol minus water. ¹H NMR: Appearance of new signals corresponding to the ester alkyl group (e.g., a singlet around 3.9 ppm for a methyl ester).[8] |
Troubleshooting Guides
Issue 1: Presence of 4-Hydroxy Byproduct in the Final Product
The reappearance of the 4-hydroxy starting material is a common side reaction where water acts as a nucleophile on the 4-chloro intermediate.
Caption: Desired amination pathway versus the competing hydrolysis side reaction.
Troubleshooting Steps:
-
Dry Your Reagents: Ensure all solvents (e.g., dioxane, DMF) are anhydrous. Dry any solid reagents if necessary.
-
Inert Atmosphere: Purge the reaction vessel with nitrogen or argon before adding reagents and maintain a positive pressure of inert gas throughout the reaction.
-
Temperature Control: Avoid excessive temperatures during the reaction and workup, as high heat can accelerate the rate of hydrolysis.
-
Workup Conditions: When neutralizing the reaction, do so at a low temperature (e.g., 0 °C) and avoid prolonged exposure to strongly acidic or basic aqueous conditions.
Issue 2: Low Conversion of 4-Chloro Intermediate
If you observe a significant amount of unreacted 4-chloro starting material, the amination conditions may be insufficient.
Caption: Troubleshooting logic for low conversion in the amination step.
Experimental Protocols
Protocol: Amination of Methyl 4-Chloro-6-methylnicotinate
This protocol is a representative example for the amination step. Note: This procedure should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
Methyl 4-chloro-6-methylnicotinate (1.0 eq)
-
Ammonium hydroxide (28-30% solution, ~20 eq)
-
1,4-Dioxane (anhydrous)
-
Pressure-rated sealed tube or autoclave
Procedure:
-
To a pressure-rated reaction tube, add methyl 4-chloro-6-methylnicotinate.
-
Add anhydrous 1,4-dioxane to dissolve the starting material (concentration approx. 0.1-0.5 M).
-
Add the ammonium hydroxide solution to the tube.
-
Seal the tube tightly. Caution: Ensure the vessel is rated for the pressure that will be generated at the reaction temperature.
-
Place the sealed tube in an oil bath and heat to 100-120 °C with stirring.
-
Monitor the reaction progress by taking aliquots (after cooling) and analyzing via TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Once complete, cool the reaction vessel to room temperature, then chill in an ice bath before carefully opening.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.
-
The resulting crude product (methyl 4-amino-6-methylnicotinate) can then be hydrolyzed to the final carboxylic acid product using standard aqueous acid or base procedures, followed by purification via recrystallization or chromatography.
References
- 1. youtube.com [youtube.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. 4-Hydroxy-6-methyl-nicotinic acid | C7H7NO3 | CID 10702014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. environmentclearance.nic.in [environmentclearance.nic.in]
Technical Support Center: Analytical Method Development for 4-Amino-6-methylnicotinic Acid
Welcome to the technical support center for the analytical method development of 4-Amino-6-methylnicotinic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is the recommended initial approach for developing a quantitative analytical method for this compound?
A1: For a non-volatile compound like this compound, High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust and widely used starting point for quantitative analysis.[1] It offers good quantification capabilities and is a relatively low-cost and widely available technique.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is recommended for higher sensitivity and specificity, especially for complex matrices.[1]
Q2: What are the main challenges in the HPLC analysis of this compound?
A2: Due to its chemical structure containing both a basic amino group and an acidic carboxylic acid group, this compound can exhibit challenging chromatographic behavior. Key issues include peak tailing due to interactions with the stationary phase, poor retention on traditional reversed-phase columns, and potential for ion suppression in LC-MS analysis.[2][3][4]
Q3: Is Gas Chromatography (GC) a suitable technique for analyzing this compound?
A3: Direct Gas Chromatography (GC) analysis of this compound is challenging due to its high polarity and low volatility.[5][6] Amino acids and carboxylic acids often decompose in the injector port or exhibit poor peak shapes.[5][7] Therefore, derivatization to a less polar and more volatile compound is typically required for successful GC analysis.[5][6][7]
Q4: Which ionization mode is preferred for the mass spectrometry (MS) analysis of this compound?
A4: For carboxylic acids, Electrospray Ionization (ESI) in negative mode (ESI-) is generally preferred as the carboxylic acid group readily deprotonates to form a negative ion [RCOO-]. However, depending on the instrument and mobile phase conditions, it may also be detectable in positive mode.
Troubleshooting Guides
HPLC Method Development
Issue: Peak Tailing in Reversed-Phase HPLC
Peak tailing is a common issue when analyzing aromatic amines, often caused by secondary interactions with silanol groups on the silica-based stationary phase.[2][3]
| Potential Cause | Troubleshooting Step | Rationale |
| Secondary Silanol Interactions | Adjust mobile phase pH to be >2 units away from the analyte's pKa.[2] | To ensure the analyte is in a single ionic form and minimize interactions with the stationary phase. |
| Add a competitive amine, like triethylamine (TEA), to the mobile phase (e.g., 0.1% v/v).[2] | The competitive amine will preferentially interact with the active silanol sites, reducing analyte tailing. | |
| Use a column with a different stationary phase, such as one with end-capping or a phenyl-based column.[8] | Phenyl columns can offer different selectivity through pi-pi interactions.[8] | |
| Column Overload | Inject a 10-fold dilution of the sample. If peak shape improves, the original sample was overloaded.[2] | High sample concentration can saturate the stationary phase, leading to peak distortion.[3] |
| Extra-column Dead Volume | Check and minimize the length and diameter of tubing between the injector, column, and detector.[2] | Excessive volume outside the column can cause peak broadening and tailing.[2] |
Issue: Poor Retention in Reversed-Phase HPLC
The polar nature of this compound can lead to poor retention on traditional C18 columns.[4]
| Potential Cause | Troubleshooting Step | Rationale |
| High Polarity of Analyte | Use a more polar stationary phase (e.g., C8, Cyano, or Phenyl). | To increase interaction between the analyte and the stationary phase. |
| Decrease the organic solvent percentage in the mobile phase. | A more aqueous mobile phase will increase the retention of polar compounds in reversed-phase chromatography. | |
| Consider Hydrophilic Interaction Liquid Chromatography (HILIC). | HILIC is specifically designed for the retention and separation of polar compounds. | |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to suppress the ionization of the carboxylic acid or amino group. | The neutral form of the analyte will be more retained on a reversed-phase column. |
General Troubleshooting
| Problem | Possible Cause | Solution |
| No Peaks | Detector lamp is off. | Turn on the detector lamp.[9] |
| No mobile phase flow. | Check mobile phase levels, look for leaks, and ensure the pump is on.[9] | |
| Incorrect sample or deteriorated sample. | Prepare a fresh sample and ensure the correct sample is being injected.[9] | |
| Baseline Noise or Drift | Contaminated mobile phase. | Use high-purity solvents and filter them before use.[3][9] |
| Air bubbles in the system. | Degas the mobile phase.[3] | |
| Leaks in the system. | Inspect fittings and seals for any leaks.[3][9] | |
| Inconsistent Retention Times | Fluctuations in mobile phase composition. | Ensure proper mixing and degassing of the mobile phase.[10] |
| Changes in column temperature. | Use a column oven to maintain a consistent temperature. | |
| Column degradation. | Replace the column or use a guard column to protect it.[3][10] |
Experimental Protocols
Proposed HPLC-UV Method
This is a starting point and will likely require optimization.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 95% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 254 nm (or wavelength of maximum absorbance for this compound)
-
Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile.
Proposed GC-MS Method (with Derivatization)
This protocol requires a derivatization step to increase the volatility of the analyte.
-
Derivatization:
-
Dry an aliquot of the sample containing this compound under a stream of nitrogen.
-
Add a silylation reagent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[7]
-
Heat the mixture (e.g., at 60°C for 30 minutes) to complete the derivatization.
-
-
GC-MS Conditions:
-
Column: 5% Phenyl Methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm)[7]
-
Inlet Temperature: 250 °C
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min.
-
Carrier Gas: Helium
-
MS Ionization: Electron Ionization (EI)
-
MS Scan Range: m/z 50-500
-
Proposed LC-MS/MS Method
This method is ideal for high sensitivity and selective quantification.
-
LC System: Use the HPLC conditions described above.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions: Determine the precursor ion (the deprotonated molecule [M-H]⁻) and a stable product ion for Multiple Reaction Monitoring (MRM). This will require initial infusion experiments with a pure standard of this compound.
Visualizations
Caption: General workflow for analytical method development.
Caption: Troubleshooting workflow for HPLC peak tailing.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 4. researchgate.net [researchgate.net]
- 5. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 6. View of Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis | Chemija [lmaleidykla.lt]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. m.youtube.com [m.youtube.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Validation & Comparative
A Comparative Guide to the Biological Activities of 4-Amino-6-methylnicotinic Acid and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of derivatives based on the nicotinic acid scaffold, with a particular focus on structures related to 4-Amino-6-methylnicotinic acid. The following sections present quantitative data from various studies, detail the experimental methodologies used, and visualize relevant biological pathways and workflows to support further research and development in this area. While direct comparative studies on a homologous series of this compound derivatives are limited in the public domain, this guide synthesizes available data on structurally related compounds to provide insights into their potential therapeutic applications.
Antimicrobial Activity
Derivatives of nicotinic acid have been investigated for their potential as antimicrobial agents against a range of bacterial and fungal pathogens.
Table 1: In Vitro Antimicrobial Activity of Nicotinic Acid Derivatives
| Compound Class | Derivative/Substituent | Test Organism | MIC (µg/mL) | Reference |
| Acylhydrazones of Nicotinic Acid | Compound 13 (structure not fully specified) | Staphylococcus epidermidis ATCC 12228 | 1.95 | [1] |
| Staphylococcus aureus ATCC 43300 (MRSA) | 7.81 | [1] | ||
| 1,3,4-Oxadiazoline Derivatives of Nicotinic Acid | Compound 25 (5-nitrofuran substituent) | Bacillus subtilis ATCC 6633 | 7.81 | [1] |
| Staphylococcus aureus ATCC 6538 | 7.81 | [1] | ||
| Staphylococcus aureus ATCC 43300 (MRSA) | 15.62 | [1] | ||
| 4-Thiazolidinones of Nicotinic Acid | Multiple derivatives (6a-j) | Gram-positive and Gram-negative bacteria, Fungi | Data available in source | [2] |
Experimental Protocols
In Vitro Antimicrobial Screening (Broth Microdilution Method) [2]
-
Preparation of Test Compounds: The synthesized compounds were dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.
-
Bacterial and Fungal Strains: Standard strains of Gram-positive bacteria (Staphylococcus aureus, Streptococcus pyogenes), Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa), and fungal species (Candida albicans, Aspergillus niger, Aspergillus clavatus) were used.
-
Assay Procedure:
-
Serial dilutions of the test compounds were prepared in a 96-well microtiter plate containing a suitable broth medium.
-
A standardized inoculum of the microbial suspension was added to each well.
-
The plates were incubated under appropriate conditions for each microorganism.
-
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC was determined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.
Experimental Workflow: Antimicrobial Susceptibility Testing
Anticancer Activity
Certain derivatives of the broader pyridine and nicotinic acid families have shown promise as anticancer agents. A notable example is a series of covalent inhibitors targeting Fms-like tyrosine kinase 3 (FLT3), a key protein in acute myeloid leukemia (AML).
Table 2: In Vitro Anticancer and Kinase Inhibitory Activity
| Compound ID | Target Cell Line/Enzyme | IC50 (nM) | % Inhibition at 1 µM | Reference |
| C14 | MV4-11 (AML, FLT3-ITD) | 325 | - | [3] |
| MOLM-13 (AML, FLT3-ITD) | 507 | - | [3] | |
| HL-60 (Cervical Cancer, FLT3-independent) | >10,000 | - | [3] | |
| FLT3 Kinase | 256 | - | [3] | |
| FLT3-ITD | - | 73% | [3] |
Experimental Protocols
In Vitro Kinase Inhibition Assay [3]
-
Test Compounds: A series of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine derivatives were synthesized.
-
Enzyme: Recombinant FLT3 kinase.
-
Assay Principle: The assay measures the ability of the compounds to inhibit the phosphorylation of a substrate by the kinase. This is often done using a radiometric assay (e.g., with ³³P-ATP) or a fluorescence-based method.
-
Procedure:
-
The kinase, substrate, and ATP are incubated with varying concentrations of the test compound.
-
The reaction is allowed to proceed for a set time.
-
The amount of phosphorylated substrate is quantified.
-
-
Data Analysis: The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.
Signaling Pathway: FLT3 Inhibition in AML
Enzyme Inhibition
Derivatives of nicotinic acid have been explored as inhibitors of various enzymes, including tyrosinase and D-amino acid oxidase (DAAO).
Table 3: Tyrosinase and DAAO Inhibitory Activity
| Compound | Target Enzyme | IC50 (µM) | Reference |
| Nicotinic acid hydroxamate (NAH) | Tyrosinase (monophenolase) | 2 | [4] |
| Tyrosinase (diphenolase) | 1 | [4] | |
| N-methyl nicotinic acid hydroxamate (NAH-M) | Tyrosinase | > Kojic acid | [4] |
| Methyl 6-methylnicotinate derivatives | D-amino acid oxidase (DAAO) | Varies with derivative | [5] |
Experimental Protocols
D-Amino Acid Oxidase (DAAO) Inhibition Assay [5]
-
Materials:
-
Recombinant human D-amino acid oxidase (hDAAO)
-
D-serine (substrate)
-
Horseradish peroxidase (HRP)
-
Amplex® Red reagent (or other suitable hydrogen peroxide probe)
-
Test compounds (methyl 6-methylnicotinate derivatives)
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 7.4)
-
96-well microplate and microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer in a 96-well plate.
-
Add a solution of hDAAO to each well.
-
Initiate the enzymatic reaction by adding a solution of D-serine.
-
Simultaneously, add the detection mixture containing HRP and Amplex® Red.
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C).
-
Measure the fluorescence (or absorbance) at appropriate wavelengths at regular intervals.
-
-
Data Analysis:
-
Calculate the rate of reaction for each compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Experimental Workflow: DAAO Inhibition Assay
Disclaimer: This guide is intended for informational purposes for a scientific audience. The data presented is a summary of published research and should not be considered as a direct endorsement or validation of any specific compound for therapeutic use. Researchers should consult the original publications for complete details.
References
A Comparative Guide to 4-Amino-6-methylnicotinic Acid and Its Isomers for Researchers
This guide offers a detailed comparison of 4-Amino-6-methylnicotinic acid and its structural isomers. Aimed at researchers, scientists, and professionals in drug development, this document provides an objective analysis based on available data and established structure-activity relationships for nicotinic acid derivatives. Due to the limited direct comparative experimental data for these specific isomers, this guide synthesizes information from related compounds to infer potential properties and biological activities.
Introduction to this compound and Its Isomers
This compound is a substituted pyridine carboxylic acid, a class of compounds with significant interest in medicinal chemistry. Its isomers, which differ in the positions of the amino and methyl groups on the nicotinic acid scaffold, are expected to exhibit distinct physicochemical properties and biological activities. The precise arrangement of these functional groups can influence factors such as receptor binding, enzyme inhibition, and metabolic stability.
The primary isomers of interest for comparison are:
-
This compound
-
2-Amino-6-methylnicotinic acid
-
5-Amino-6-methylnicotinic acid
-
6-Amino-4-methylnicotinic acid
Physicochemical Properties
While extensive experimental data for all isomers is not available, their basic molecular properties are identical. However, the positions of the amino and methyl groups are expected to influence properties like pKa, solubility, and lipophilicity, which in turn can affect their pharmacokinetic and pharmacodynamic profiles.
| Property | This compound | 2-Amino-6-methylnicotinic acid | 5-Amino-6-methylnicotinic acid | 6-Amino-4-methylnicotinic acid |
| Molecular Formula | C₇H₈N₂O₂ | C₇H₈N₂O₂ | C₇H₈N₂O₂ | C₇H₈N₂O₂ |
| Molecular Weight | 152.15 g/mol [1] | 152.15 g/mol | 152.15 g/mol | 152.15 g/mol [2] |
| CAS Number | 127915-50-8[1] | 846021-26-9 | 91978-75-5[3] | 179555-11-4[2] |
| Appearance | Solid[1] | Solid[4] | Data not available | Data not available |
| Predicted pKa | Data not available | Data not available | Data not available | Data not available |
| Predicted Solubility | Data not available | Data not available | Data not available | Data not available |
Biological Activity and Structure-Activity Relationships (SAR)
Nicotinic acid and its derivatives are known to exert their biological effects through various mechanisms, most notably by acting as agonists for the G-protein coupled receptor GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCA₂).[5] Activation of this receptor in adipocytes inhibits lipolysis, leading to a decrease in plasma free fatty acids. This mechanism is central to the lipid-lowering effects of nicotinic acid.[5]
The position of substituents on the pyridine ring of nicotinic acid is crucial for its interaction with GPR109A and other biological targets. While direct experimental data for the isomers of amino-6-methylnicotinic acid is scarce, we can infer potential activities based on general SAR principles for nicotinic acid derivatives:
-
Amino Group Position: The electronic properties and hydrogen bonding capabilities of the amino group will vary with its position. An amino group at the 2 or 6-position can have a more direct electronic influence on the pyridine nitrogen, potentially affecting its basicity and interaction with receptors. An amino group at the 4 or 5-position may have different steric and electronic effects.
-
Methyl Group Position: The methyl group can influence the lipophilicity and steric profile of the molecule. Its position relative to the carboxylic acid and amino group can affect the overall conformation and binding affinity to target proteins. For instance, the presence of a methyl group at the 6-position may modulate the pharmacokinetic and pharmacodynamic properties of nicotinic acid derivatives.[5]
It is plausible that all four isomers will have some affinity for nicotinic acid receptors, but their potency and efficacy are likely to differ. Furthermore, these compounds may exhibit off-target activities, such as the inhibition of enzymes like D-amino acid oxidase, which has been noted for other nicotinic acid derivatives.[6]
Potential Signaling Pathways
The primary signaling pathway for nicotinic acid and its analogs involves the GPR109A receptor. Upon agonist binding, GPR109A couples to Gi/o proteins, which leads to the inhibition of adenylyl cyclase and a reduction in intracellular cyclic AMP (cAMP) levels.[7] This pathway is responsible for the anti-lipolytic effects. Additionally, GPR109A activation can trigger β-arrestin recruitment, leading to receptor internalization and other downstream signaling events.[7]
Caption: Generalized GPR109A signaling pathway for nicotinic acid derivatives.
Experimental Protocols
To facilitate further research and a direct comparison of these isomers, the following are detailed methodologies for key experiments.
GPR109A Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of the test compounds for the GPR109A receptor.
Methodology: This assay is typically performed using cell membranes prepared from a cell line overexpressing the human GPR109A receptor.
-
Membrane Preparation:
-
Culture cells expressing GPR109A and harvest them.
-
Homogenize the cells in an ice-cold lysis buffer containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and cell debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in an appropriate assay buffer.
-
-
Binding Assay:
-
In a 96-well plate, combine the membrane preparation with a known concentration of a radiolabeled ligand (e.g., [³H]-Nicotinic Acid).
-
Add increasing concentrations of the unlabeled test compounds (the isomers).
-
Incubate the plate to allow binding to reach equilibrium.
-
Separate the bound and free radioligand using rapid filtration through a glass fiber filter.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of radioligand binding for each concentration of the test compound.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Determination of Physicochemical Properties
Objective: To experimentally determine the pKa and aqueous solubility of the isomers.
Methodology:
-
pKa Determination (Potentiometric Titration):
-
Dissolve a precise amount of the compound in a suitable solvent (e.g., water or a co-solvent system for poorly soluble compounds).
-
Titrate the solution with a standardized solution of a strong acid or base.
-
Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.
-
Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.
-
-
Solubility Determination (Shake-Flask Method):
-
Add an excess amount of the solid compound to a known volume of a buffered aqueous solution at a specific pH.
-
Agitate the suspension at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
Separate the undissolved solid by centrifugation or filtration.
-
Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as HPLC-UV.
-
Caption: A typical experimental workflow for comparing the properties of the isomers.
Conclusion
This guide provides a comparative framework for this compound and its key structural isomers. While direct experimental comparisons are currently lacking in the public domain, this document leverages established principles of medicinal chemistry and pharmacology to infer potential differences in their properties and biological activities. The provided experimental protocols offer a clear path for researchers to generate the necessary data for a definitive comparison. Such studies are crucial for understanding the structure-activity relationships within this class of compounds and for the potential development of novel therapeutic agents.
References
- 1. sciresliterature.org [sciresliterature.org]
- 2. Inhibition of human P450 enzymes by nicotinic acid and nicotinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 6-Amino-4-methyl-nicotinic acid methyl ester(179555-12-5) 1H NMR [m.chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
Comparative Analysis of Nicotinic Acid Analogs: A Guide to Structure-Activity Relationships for GPR109A Agonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of nicotinic acid analogs, with a primary focus on their activity as agonists for the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCAR2). Nicotinic acid, or niacin, is a well-established therapeutic agent for treating dyslipidemia; however, its clinical use can be limited by adverse effects such as cutaneous vasodilation (flushing).[1] The development of analogs aims to improve the therapeutic index by modulating potency, selectivity, and pharmacokinetic properties.
The primary mechanism of action for nicotinic acid and its derivatives involves the activation of GPR109A, a receptor found in adipocytes and immune cells.[1] This guide summarizes the available quantitative data on the biological activity of various analogs, details relevant experimental protocols for assessing GPR109A agonism, and provides a visual representation of the associated signaling pathway.
Comparative Biological Activities of Nicotinic Acid Analogs
The biological activity of nicotinic acid analogs is primarily assessed through their potency in activating the GPR109A receptor. This activation leads to a cascade of downstream events, including the inhibition of lipolysis in adipocytes and the release of prostaglandin D2 (PGD2) in skin cells, which mediates the flushing effect.[1] The following table provides a summary of the structure-activity relationships for a selection of nicotinic acid analogs.
| Compound/Analog | Structure | Key Structural Features | Relative Potency (GPR109A Agonism) | Key Findings |
| Nicotinic Acid | Pyridine-3-carboxylic acid | Baseline | Endogenous ligand and therapeutic agent. Potent agonist but associated with flushing.[1][2] | |
| Methyl Nicotinate | Methyl ester of nicotinic acid | Prodrug; activity dependent on hydrolysis | Acts as a prodrug, hydrolyzed to nicotinic acid in vivo. Often used in topical preparations causing vasodilation.[1] | |
| 6-Methylnicotinic Acid | Methyl group at the 6-position | Potentially altered potency and selectivity | Substitution on the pyridine ring can influence receptor binding and activity. 6-methylnicotine (a related analog) is a potent nAChR ligand.[3][4] | |
| 4-Aminonicotinic Acid | Amino group at the 4-position | May exhibit altered receptor interaction | The introduction of an amino group can significantly change the electronic properties and hydrogen bonding potential of the molecule, potentially affecting receptor affinity and efficacy. | |
| Thionicotinic Acid | Carboxylic acid replaced by a thioamide | Potent vasorelaxant | Thionicotinic acid derivatives have been shown to be potent vasorelaxants, with activity mediated by nitric oxide production.[5][6] |
Experimental Protocols
A crucial aspect of SAR studies is the use of robust and reproducible experimental protocols. Below is a detailed methodology for a common in vitro assay to determine the agonist activity of nicotinic acid analogs at the GPR109A receptor.
GPR109A Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of GPR109A, which couples to Gαi and Gαq G-proteins, leading to the release of intracellular calcium stores.
1. Cell Culture and Transfection:
- HEK293 (Human Embryonic Kidney 293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
- Cells are transiently transfected with a plasmid encoding human GPR109A using a suitable transfection reagent (e.g., Lipofectamine 2000).
- A G-protein chimera, such as Gαqi5, may be co-transfected to enhance the calcium signal.
- Cells are typically seeded in 96-well black-walled, clear-bottom plates and allowed to attach overnight.
2. Calcium-Sensitive Dye Loading:
- The cell culture medium is removed, and the cells are washed with a buffered saline solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
- Cells are then incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in the buffered saline solution for 1 hour at 37°C in the dark.
- After incubation, the cells are washed again to remove any excess dye.
3. Compound Addition and Signal Detection:
- Test compounds (nicotinic acid analogs) are prepared in the buffered saline solution at various concentrations.
- The baseline fluorescence is measured using a fluorescence plate reader (e.g., FLIPR or a microplate reader with fluorescence detection).
- The test compounds are then added to the wells, and the fluorescence is continuously monitored to detect changes in intracellular calcium levels.
4. Data Analysis:
- The increase in fluorescence intensity over baseline is calculated for each concentration of the test compound.
- The data are normalized to the response of a known GPR109A agonist (e.g., nicotinic acid) as a positive control.
- Dose-response curves are generated by plotting the normalized response against the logarithm of the compound concentration.
- The EC50 (half-maximal effective concentration) values are calculated from the dose-response curves using a non-linear regression model (e.g., four-parameter logistic equation).
Visualizing the GPR109A Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the binding of nicotinic acid or its analogs to the GPR109A receptor in an adipocyte.
Caption: GPR109A signaling pathway in an adipocyte.
References
- 1. benchchem.com [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Levels of the nicotine analog 6-methyl nicotine as a naturally formed tobacco alkaloid in tobacco and tobacco products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Elucidating the structure-activity relationships of the vasorelaxation and antioxidation properties of thionicotinic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to In Vitro Profiling of 4-Amino-6-methylnicotinic Acid Derivatives
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of key in vitro assays for evaluating the biological activity of 4-Amino-6-methylnicotinic acid derivatives. We present supporting experimental data from related nicotinic acid analogs, detailed methodologies for crucial experiments, and visualizations of relevant signaling pathways to inform your research and development efforts.
Derivatives of this compound represent a promising class of compounds with potential therapeutic applications spanning anti-inflammatory, antimicrobial, and enzyme inhibitory activities. A thorough in vitro evaluation is a critical first step in characterizing the pharmacological profile of these molecules. This guide focuses on a selection of relevant assays to assess their efficacy and mechanism of action.
Comparative Analysis of Biological Activity
The following tables summarize quantitative data for nicotinic acid derivatives in various in vitro assays. While specific data for this compound derivatives are limited in publicly available literature, the data presented for structurally related compounds provide a valuable benchmark for comparison.
Table 1: Anti-inflammatory Activity of Nicotinic Acid Derivatives
| Compound/Alternative | Assay | Target/Endpoint | IC50 / Activity | Reference Compound |
| Nicotinic Acid Derivative 4d | COX-2 Inhibition | Enzyme Activity | 0.940 ± 0.05 µM | Celecoxib (IC50 = 0.844 ± 0.04 µM)[1] |
| Nicotinic Acid Derivative 6b | COX-2 Inhibition | Enzyme Activity | 0.614 ± 0.03 µM | Celecoxib (IC50 = 0.844 ± 0.04 µM)[1] |
| Isonicotinate 5 | ROS Inhibition | Oxidative Burst | 1.42 ± 0.1 µg/mL | Ibuprofen (IC50 = 11.2 ± 1.9 µg/mL)[2][3] |
| Nicotinic Acid Derivatives | Nitrite Inhibition | Nitric Oxide Production | 86.109 ± 0.51 to 119.084 ± 0.09 (MTT results) | Ibuprofen |
Table 2: Enzyme Inhibitory Activity of Nicotinic Acid Derivatives
| Compound/Alternative | Target Enzyme | Assay Type | IC50 / Ki |
| Methyl 6-methylnicotinate derivative 6h | D-Amino Acid Oxidase (DAAO) | Fluorescence-based | 15 ± 2 nM (IC50) |
| Methyl 6-methylnicotinate derivative 6g | D-Amino Acid Oxidase (DAAO) | Fluorescence-based | 20 ± 3 nM (IC50) |
| 3-hydroxyquinolin-2-(1H)-one | D-Amino Acid Oxidase (DAAO) | Not Specified | 4 nM (IC50)[4] |
| ASO57278 (5-methylpyrazole-3-carboxylic acid) | D-Amino Acid Oxidase (DAAO) | Not Specified | 0.9 µM (IC50)[4] |
Table 3: Antimicrobial Activity of Amino Acid-Derived Compounds
| Compound/Alternative | Organism | Assay | MIC (µg/mL) |
| Melittin Analog (Mel-LX3) | S. aureus (MRSA) | Broth Microdilution | 4 - 16 µM[5] |
| Melittin Analog (Mel-LX3) | P. aeruginosa (MDRPA) | Broth Microdilution | 4 - 16 µM[5] |
| Palladium(II) complexes | A. fumigatus, A. flavus | Not Specified | <7.8[6] |
Key In Vitro Experimental Protocols
Detailed and standardized protocols are essential for reproducible and comparable results. Below are methodologies for key assays relevant to the evaluation of this compound derivatives.
Cell Viability and Cytotoxicity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL solution of MTT to each well.[7] Incubate the plate for 1.5 to 4 hours at 37°C.[7][8]
-
Formazan Solubilization: Remove the MTT solution, and add 130-150 µL of a solubilizing agent (e.g., DMSO or a solution of 40% DMF, 16% SDS, and 2% acetic acid) to each well to dissolve the formazan crystals.[7][9]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[10] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.
Anti-inflammatory Activity: Griess Assay for Nitric Oxide (NO) Production
The Griess assay is a common and straightforward method for measuring nitrite (NO₂⁻), a stable and quantifiable breakdown product of NO, in biological fluids.
Protocol:
-
Sample Preparation: Collect cell culture supernatants after treatment with the test compounds. Centrifuge the samples to remove any cellular debris.
-
Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.[2]
-
Reaction: Add 50-100 µL of the cell culture supernatant to a 96-well plate. Add an equal volume of the Griess reagent to each well.[11]
-
Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at approximately 540 nm using a microplate reader.[2][11] The concentration of nitrite is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.
Enzyme Inhibition: D-Amino Acid Oxidase (DAAO) Assay
This fluorescence-based assay measures the inhibition of DAAO activity by monitoring the production of hydrogen peroxide (H₂O₂).
Protocol:
-
Reagent Preparation: Prepare a reaction mixture containing recombinant human DAAO, the cofactor flavin adenine dinucleotide (FAD), horseradish peroxidase (HRP), and a fluorescent probe such as Amplex® Red in an appropriate assay buffer (e.g., 50 mM sodium phosphate, pH 7.4).[12]
-
Inhibitor Addition: Add serial dilutions of the test compounds to the wells of a 96-well plate.
-
Enzyme Addition: Add the DAAO enzyme solution to each well and incubate to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, D-serine.
-
Fluorescence Measurement: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) and measure the fluorescence at the appropriate excitation and emission wavelengths at regular intervals.[12]
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[12]
Signaling Pathways and Experimental Workflows
Understanding the underlying molecular mechanisms is crucial for drug development. The following diagrams, generated using the DOT language, illustrate key signaling pathways potentially modulated by this compound derivatives and a general workflow for their in vitro evaluation.
This guide provides a foundational framework for the in vitro assessment of this compound derivatives. The presented assays, protocols, and pathway diagrams are intended to support the design and execution of robust preclinical studies, ultimately facilitating the identification and development of novel therapeutic agents.
References
- 1. Design, synthesis, and evaluation of antipyrine and nicotinic acid derivatives as anti-inflammatory agents: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. High-Throughput Griess Assay of Nitrite and Nitrate in Plasma and Red Blood Cells for Human Physiology Studies under Extreme Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. MTT (Assay protocol [protocols.io]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Validating the Structure of Synthesized 4-Amino-6-methylnicotinic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The unequivocal structural confirmation of a newly synthesized active pharmaceutical ingredient (API) is a cornerstone of drug discovery and development. This guide provides a comparative framework for the validation of synthesized 4-Amino-6-methylnicotinic acid, a substituted pyridine derivative of interest in medicinal chemistry. By juxtaposing the expected analytical data of the target molecule with experimental data from a well-characterized alternative, Nicotinic Acid (Vitamin B3), this guide demonstrates the application of key spectroscopic techniques in structural elucidation.
Orthogonal Analytical Approach for Structural Verification
A multi-technique, orthogonal approach is indispensable for the comprehensive characterization of novel chemical entities. This involves employing several analytical methods that rely on different physicochemical principles to interrogate the molecule's structure. For this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) provides a robust dataset for structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Comparative ¹H NMR Data
The ¹H NMR spectrum of this compound is expected to be distinct from that of nicotinic acid due to the presence of the amino and methyl substituents. The electron-donating amino group is anticipated to cause an upfield shift (to lower ppm values) of the aromatic protons, particularly the one at the C5 position. The methyl group will introduce a new singlet in the aliphatic region.
| Proton Assignment | Expected Chemical Shift (δ) for this compound (ppm) | Experimental Chemical Shift (δ) for Nicotinic Acid (ppm) |
| H2 (Pyridine Ring) | ~8.7 | 9.11 |
| H5 (Pyridine Ring) | ~6.5 | 8.30 |
| -CH₃ | ~2.4 | - |
| -NH₂ | ~5.0-6.0 (broad) | - |
| -COOH | ~12.0-13.0 (broad) | ~13.2 |
Comparative ¹³C NMR Data
The ¹³C NMR spectrum will further differentiate the two compounds. The carbons directly attached to the amino and methyl groups in this compound will show characteristic shifts. The electron-donating effect of the amino group will shield the C4, C2, and C6 carbons, causing them to appear at a lower chemical shift compared to the corresponding carbons in nicotinic acid.
| Carbon Assignment | Expected Chemical Shift (δ) for this compound (ppm) | Experimental Chemical Shift (δ) for Nicotinic Acid (ppm) [1] |
| C2 | ~150 | 150.5 |
| C3 | ~108 | 127.2 |
| C4 | ~155 | 137.2 |
| C5 | ~105 | 123.7 |
| C6 | ~158 | 153.8 |
| -CH₃ | ~22 | - |
| -COOH | ~168 | 167.1 |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The presence of the amino group in this compound will give rise to characteristic N-H stretching vibrations, which are absent in the spectrum of nicotinic acid.
| Functional Group | Expected Wavenumber (cm⁻¹) for this compound | Experimental Wavenumber (cm⁻¹) for Nicotinic Acid [2][3] |
| O-H stretch (Carboxylic Acid) | 2500-3300 (broad) | 2500-3300 (broad) |
| N-H stretch (Amine) | 3300-3500 (medium, two bands) | - |
| C-H stretch (Aromatic/Methyl) | 2850-3100 | 2808-3071 |
| C=O stretch (Carboxylic Acid) | ~1700 | 1703-1714 |
| C=C and C=N stretch (Pyridine) | 1550-1650 | 1594 |
| N-H bend (Amine) | 1580-1650 | - |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which serves as a molecular fingerprint. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.
Comparative Mass Spectrometry Data
The molecular weight of this compound (152.15 g/mol ) is higher than that of nicotinic acid (123.11 g/mol ). This difference will be clearly observed in the mass spectra. The fragmentation patterns will also differ significantly. This compound is expected to show a characteristic loss of CO₂ (44 Da) from the carboxylic acid group, similar to nicotinic acid, but will also exhibit fragmentation patterns related to the amino and methyl groups.
| Analysis | Expected Value for this compound | Experimental Value for Nicotinic Acid [4][5][6] |
| Molecular Formula | C₇H₈N₂O₂ | C₆H₅NO₂ |
| Molecular Weight | 152.15 | 123.11 |
| [M+H]⁺ (ESI-MS) | m/z 153.06 | m/z 124.04 |
| Key Fragments (EI-MS) | m/z 135 (-NH₃), 108 (-COOH), 92 | m/z 123 (M⁺), 106, 78 |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reproducible and reliable data.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-pulse ¹H spectrum.
-
Typical parameters: spectral width of 16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of 240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.
-
Process the data similarly to the ¹H spectrum.
-
FT-IR Spectroscopy
-
Sample Preparation:
-
Solid (KBr pellet): Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet.
-
Solid (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.
-
-
Instrument: A Fourier-Transform Infrared Spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile). Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase.
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) with an electrospray ionization (ESI) source.
-
LC Method:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from 5% to 95% B over several minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
-
MS Method:
-
Ionization Mode: Positive ESI.
-
Scan Range: m/z 50-500.
-
Source Parameters: Optimize capillary voltage, gas flow, and temperature for the specific instrument.
-
Workflow for Structural Validation
The logical progression of experiments for validating the structure of a synthesized compound is crucial for an efficient and thorough analysis.
Caption: Workflow for the structural validation of synthesized this compound.
Conclusion
The structural validation of a synthesized compound like this compound relies on the careful application and interpretation of multiple spectroscopic techniques. By comparing the expected data with that of a known analogue, such as nicotinic acid, researchers can build a strong case for the successful synthesis of the target molecule. The detailed protocols and workflow provided in this guide offer a standardized approach to ensure data quality and integrity, which are paramount in scientific research and drug development.
References
- 1. Human Metabolome Database: 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0001488) [hmdb.ca]
- 2. researchgate.net [researchgate.net]
- 3. Nicotinic acid(59-67-6) IR Spectrum [chemicalbook.com]
- 4. myfoodresearch.com [myfoodresearch.com]
- 5. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Comparative Analysis of 4-Amino-6-methylnicotinic Acid and 6-Amino-4-methylnicotinic Acid: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the nuanced differences between isomeric compounds is critical for advancing novel therapeutics. This guide provides a comparative analysis of two constitutional isomers: 4-Amino-6-methylnicotinic acid and 6-Amino-4-methylnicotinic acid. While direct comparative studies are limited in published literature, this document synthesizes available data on their chemical properties, potential synthetic pathways, and expected biological activities, offering a framework for future research and development.
Physicochemical and Spectroscopic Properties
A summary of the fundamental physicochemical properties of the two isomers is presented below. It is important to note that much of the available data pertains to their corresponding methyl esters, which are common synthetic precursors.
| Property | This compound | 6-Amino-4-methylnicotinic acid |
| Molecular Formula | C₇H₈N₂O₂ | C₇H₈N₂O₂ |
| Molecular Weight | 152.15 g/mol [1] | 152.15 g/mol [2] |
| CAS Number | 127915-50-8[1] | 179555-11-4[2] |
| Appearance | Solid[3] | Solid[2] |
| Purity (typical) | ≥98%[3] | ≥95%[2] |
| IUPAC Name | 4-amino-6-methylpyridine-3-carboxylic acid[1] | 6-amino-4-methylpyridine-3-carboxylic acid[2] |
Synthesis and Experimental Protocols
Detailed, peer-reviewed synthetic protocols for both this compound and 6-Amino-4-methylnicotinic acid are not extensively documented in a directly comparable format. However, based on established pyridine chemistry, plausible synthetic routes can be proposed. The synthesis of related aminonicotinic acid derivatives often involves multi-step sequences starting from substituted pyridines.
Proposed Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of aminomethylnicotinic acids, which can be adapted for both isomers.
Caption: Generalized workflow for aminomethylnicotinic acid synthesis.
Experimental Protocol: Synthesis of 6-Amino-4-methylnicotinic Acid (Hypothetical)
This protocol is a hypothetical adaptation based on the synthesis of similar compounds.
-
Starting Material: 6-Chloro-4-methylnicotinonitrile.
-
Ammonolysis: The starting material is subjected to ammonolysis at elevated temperature and pressure in a sealed vessel. An aqueous ammonia solution is typically used.
-
Hydrolysis: The resulting 6-amino-4-methylnicotinonitrile is then hydrolyzed to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions, followed by neutralization to precipitate the product.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system, such as ethanol/water.
Biological Activity and Potential Applications
Nicotinic acid (Niacin, Vitamin B3) and its derivatives are known to exhibit a range of biological activities, most notably as lipid-lowering agents through interaction with the G-protein coupled receptor GPR109A. The introduction of amino and methyl groups at different positions on the nicotinic acid scaffold can significantly modulate the pharmacological profile, including receptor affinity, selectivity, and pharmacokinetic properties.
Derivatives of nicotinic acid have been investigated for their potential in treating various conditions, including dyslipidemia, inflammation, and certain types of cancer. The specific biological activities of this compound and 6-Amino-4-methylnicotinic acid have not been extensively reported. However, based on the broader class of compounds, they may be of interest as:
-
GPR109A Modulators: To explore novel lipid-lowering agents with potentially reduced side effects compared to nicotinic acid.
-
Enzyme Inhibitors: The pyridine and carboxylic acid moieties can serve as scaffolds for designing inhibitors of various enzymes.
-
Building Blocks in Medicinal Chemistry: These isomers can serve as valuable starting materials for the synthesis of more complex bioactive molecules.
Signaling Pathway of Nicotinic Acid Derivatives
The canonical signaling pathway for nicotinic acid and its derivatives acting on adipocytes is depicted below.
Caption: GPR109A-mediated inhibition of lipolysis by nicotinic acid derivatives.
Experimental Protocol: In Vitro Assay for GPR109A Activation
To assess the biological activity of these compounds, a cell-based assay measuring GPR109A activation can be employed.
-
Cell Culture: A stable cell line expressing human GPR109A, such as CHO-K1 or HEK293 cells, is cultured under standard conditions.
-
Assay Principle: GPR109A activation leads to a decrease in intracellular cyclic AMP (cAMP) levels. This change can be quantified using a competitive immunoassay or a reporter gene assay.
-
Procedure:
-
Cells are seeded in a multi-well plate and incubated.
-
The cells are then treated with varying concentrations of the test compounds (this compound and 6-Amino-4-methylnicotinic acid) and a known GPR109A agonist (e.g., nicotinic acid) as a positive control.
-
Following incubation, the cells are lysed, and the intracellular cAMP levels are measured using a commercially available kit.
-
-
Data Analysis: The concentration-response curves are plotted, and the EC₅₀ values for each compound are determined to compare their potency.
Conclusion
While a direct, head-to-head comparison of this compound and 6-Amino-4-methylnicotinic acid is not yet available in the scientific literature, this guide provides a foundational understanding of their properties and potential activities based on related compounds. The provided experimental frameworks for synthesis and biological evaluation are intended to facilitate further research into these intriguing isomers. Future studies are warranted to elucidate the specific pharmacological profiles of each compound and to determine their potential as novel therapeutic agents or as valuable tools in drug discovery.
References
A Comprehensive Guide to Assessing the Purity of 4-Amino-6-methylnicotinic Acid via Nuclear Magnetic Resonance (NMR) Spectroscopy
For researchers, scientists, and professionals in drug development, the purity of a chemical compound is paramount. This guide provides a detailed comparison of methods for assessing the purity of 4-Amino-6-methylnicotinic acid, with a focus on the application of Nuclear Magnetic Resonance (NMR) spectroscopy. We present supporting experimental protocols and data to illustrate the effectiveness of this technique.
Comparison of Purity Assessment Methods
Several analytical techniques are available for determining the purity of organic compounds.[1][2][3][4][5] The choice of method often depends on the nature of the compound, the expected impurities, and the required accuracy. Below is a comparison of common methods for purity assessment.
| Method | Principle | Advantages | Disadvantages |
| Quantitative NMR (qNMR) | The signal intensity of a nucleus is directly proportional to the number of nuclei present in the sample.[6] | Provides structural information and quantification simultaneously. Non-destructive. Can be a primary ratio method.[6] High precision and accuracy. | Lower sensitivity compared to chromatographic methods. Requires a well-characterized internal standard for absolute quantification.[7] |
| High-Performance Liquid Chromatography (HPLC) | Separation of components in a mixture based on their differential distribution between a stationary and a mobile phase.[2] | High sensitivity and resolution. Widely applicable to a variety of compounds. Well-established and validated methods are available. | Destructive. Requires reference standards for each impurity for quantification. Method development can be time-consuming. |
| Gas Chromatography (GC) | Separation of volatile components in a mixture based on their partitioning between a stationary phase and a gaseous mobile phase.[2] | Excellent for volatile and thermally stable compounds. High sensitivity. | Not suitable for non-volatile or thermally labile compounds like this compound without derivatization. Destructive. |
| Melting Point Determination | A pure crystalline solid has a sharp and characteristic melting point. Impurities lower and broaden the melting point range.[1][3] | Simple, fast, and inexpensive. Good for a preliminary assessment of purity. | Insensitive to small amounts of impurities. Not applicable to amorphous or non-crystalline solids. |
Quantitative ¹H NMR for Purity Assessment of this compound
Quantitative NMR (qNMR) is a powerful method for determining the purity of a substance by comparing the integral of a signal from the analyte with that of a known amount of an internal standard.[6][7][8]
Experimental Protocol
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a clean vial.
-
Accurately weigh approximately 5 mg of a suitable internal standard (e.g., maleic acid or dimethyl sulfone) and add it to the same vial. The internal standard should have a simple spectrum that does not overlap with the analyte signals, be chemically inert, and have a known purity.[7]
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆). Ensure complete dissolution.
-
Transfer the solution to an NMR tube.
2. NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum on a spectrometer with a field strength of 400 MHz or higher.
-
Ensure the following parameters are optimized for quantitative analysis:
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest for both the analyte and the internal standard. A typical value is 30-60 seconds.
-
Pulse Angle: Use a 90° pulse.
-
Number of Scans (ns): Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 100:1 for the signals to be integrated).
-
Receiver Gain: Set the receiver gain to avoid signal clipping.
-
3. Data Processing and Analysis:
-
Apply a Fourier transform to the free induction decay (FID).
-
Perform phase correction and baseline correction on the spectrum.
-
Integrate the well-resolved signals of both the this compound and the internal standard.
-
Calculate the purity of the this compound using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
analyte = this compound
-
std = Internal Standard
-
Hypothetical Data Presentation
Below is a table with hypothetical ¹H NMR data for a sample of this compound with a known impurity, 6-methylnicotinic acid, using maleic acid as an internal standard.
| Compound | Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Number of Protons (N) |
| This compound | H-5 | 6.25 | s | 1.00 | 1 |
| H-2 | 8.10 | s | 1.00 | 1 | |
| -CH₃ | 2.35 | s | 3.00 | 3 | |
| 6-Methylnicotinic acid (Impurity) | H-5 | 7.20 | d | 0.05 | 1 |
| H-4 | 8.15 | dd | 0.05 | 1 | |
| H-2 | 9.06 | d | 0.05 | 1 | |
| -CH₃ | 2.58 | s | 0.15 | 3 | |
| Maleic Acid (Internal Standard) | =CH | 6.28 | s | 2.00 | 2 |
Visualizing the Experimental Workflow and Logic
To better understand the process, the following diagrams illustrate the experimental workflow for qNMR and the logical relationship between different purity assessment methods.
Caption: Experimental workflow for purity assessment via qNMR.
Caption: Logical relationship of purity assessment methods.
References
- 1. tutorchase.com [tutorchase.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. moravek.com [moravek.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. physics.emu.edu.tr [physics.emu.edu.tr]
- 6. spectroscopyeurope.com [spectroscopyeurope.com]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Biological Targets of 4-Amino-6-methylnicotinic Acid Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological targets of compounds derived from or structurally related to 4-Amino-6-methylnicotinic acid. While direct biological data for derivatives of this compound is limited in publicly available literature, this guide focuses on closely related nicotinamide and diaminonicotinamide scaffolds that have demonstrated significant activity against key biological targets. The information presented herein, including quantitative data, experimental protocols, and pathway visualizations, is intended to inform and guide further research and drug discovery efforts in this area.
Kinase Inhibitors: Targeting VEGFR-2 and IRAK4
The nicotinamide scaffold, a core component of this compound, is a well-established pharmacophore in the development of kinase inhibitors. Modifications of this scaffold have yielded potent inhibitors of key kinases involved in cancer and inflammation, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).
Comparative Inhibitory Activity
The following tables summarize the in vitro inhibitory activity of nicotinamide and diaminonicotinamide derivatives against VEGFR-2 and IRAK4. These compounds, while not direct derivatives of this compound, share the core nicotinamide structure and provide valuable insights into the potential of this chemical class.
Table 1: Inhibitory Activity of Nicotinamide Derivatives against VEGFR-2
| Compound ID | Structure | VEGFR-2 IC50 (nM) |
| Sorafenib | FDA-approved multi-kinase inhibitor with a pyridine core | 53.65[1] |
| Compound 6 | Nicotinamide-based derivative | 60.83[1] |
| Compound 10 | Nicotinamide-based derivative | 63.61[1] |
| Compound 7 | Nicotinamide-based derivative | 129.30[1] |
Lower IC50 values indicate greater inhibitory potency.
Table 2: Inhibitory Activity of 4,6-Diaminonicotinamide Derivatives against IRAK4
| Compound ID | Structure | IRAK4 IC50 (nM) |
| Compound 29 | 4,6-diaminonicotinamide derivative | Sub-micromolar potency in a cellular assay[2] |
| Compound 12 | Optimized nicotinamide inhibitor | Potent and selective[3] |
| Compound 21 | Highly kinome-selective nicotinamide | Demonstrates robust PD effect[3] |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.[4]
Signaling Pathways
Experimental Protocols
In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Materials:
-
Recombinant human kinase (e.g., VEGFR-2, IRAK4)
-
Kinase substrate (specific for the kinase)
-
ATP (Adenosine triphosphate)
-
Test compound (dissolved in DMSO)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 96- or 384-well plates
-
Plate reader with luminescence detection capability
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.
-
Kinase Reaction:
-
Add the kinase, substrate, and test compound (or DMSO for control) to the wells of the plate.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol. The luminescent signal is inversely proportional to the kinase activity.
-
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
P2Y12 Receptor Antagonists: An Alternative Target
Derivatives of nicotinic acid have also been investigated as antagonists of the P2Y12 receptor, a key player in platelet aggregation. While no specific data for this compound derivatives targeting P2Y12 were identified, this remains a plausible area for investigation based on the activity of related scaffolds.
Experimental Protocol: Radioligand Binding Assay for P2Y12 Receptor
This assay is used to determine the binding affinity (Ki) of a compound for the P2Y12 receptor.
Materials:
-
Human platelet membranes or cells expressing the P2Y12 receptor
-
Radiolabeled P2Y12 antagonist (e.g., [3H]PSB-0413)
-
Test compound
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Incubation: Incubate the platelet membranes, radioligand, and varying concentrations of the test compound in the assay buffer.
-
Filtration: Separate the bound from free radioligand by rapid vacuum filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.[4]
Conclusion
References
- 1. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and structure-based design of 4,6-diaminonicotinamides as potent and selective IRAK4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of Nicotinamides as Potent and Selective IRAK4 Inhibitors with Efficacy in a Murine Model of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IC50 - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Essential Procedures for the Safe Disposal of 4-Amino-6-methylnicotinic Acid
For immediate reference, this guide provides critical safety and logistical information for the proper disposal of 4-Amino-6-methylnicotinic acid, tailored for researchers, scientists, and professionals in drug development.
Due to the absence of a specific Safety Data Sheet (SDS) for this compound (CAS No. 127915-50-8), the following disposal procedures are based on established best practices and data from structurally similar compounds, including Methyl 4-amino-6-methylnicotinate and various other aminonicotinic acid derivatives.[1][2][3][4] It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for guidance specific to your location and facilities.
Hazard Profile (Based on Structurally Similar Compounds)
As specific quantitative data for this compound is unavailable, the following table summarizes the known hazards of analogous compounds to inform safe handling and disposal practices.
| Hazard Category | Description | Primary Compounds of Reference |
| Skin Irritation | Causes skin irritation.[2][3] | Methyl 4-amino-6-methylnicotinate, 6-Methylnicotinic acid |
| Eye Irritation | Causes serious eye irritation.[2][3] | Methyl 4-amino-6-methylnicotinate, 6-Methylnicotinic acid |
| Respiratory Irritation | May cause respiratory irritation.[2][3] | Methyl 4-amino-6-methylnicotinate, 6-Methylnicotinic acid |
| Aquatic Hazard | Harmful to aquatic life.[5] | Methyl nicotinate |
**Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe and compliant disposal of this compound.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[2]
-
Handle the material in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes.[2]
-
Avoid direct contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately and thoroughly with water.[2]
2. Waste Collection and Segregation:
-
Collect waste this compound in a dedicated, properly labeled hazardous waste container.[6]
-
The container must be compatible with the chemical, in good condition, and kept securely sealed when not in use.[6]
-
Do not mix this waste with other chemical waste streams unless explicitly approved by your EHS department.
3. Labeling and Storage:
-
Clearly label the hazardous waste container with the full chemical name: "this compound" and the words "HAZARDOUS WASTE".[6]
-
Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents.[3]
4. Final Disposal:
-
The primary method of disposal is through an approved hazardous waste disposal facility.[2][3][4][7]
-
Contact your institution's EHS department to arrange for the collection and disposal of the chemical waste.
-
Do not attempt to dispose of this chemical down the drain or in regular solid waste.[2][5]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guidance for Handling 4-Amino-6-methylnicotinic Acid
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of 4-Amino-6-methylnicotinic acid. Adherence to these protocols is vital for ensuring personal safety and maintaining a secure laboratory environment.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available. The following guidance is based on the safety profiles of structurally similar compounds, such as Methyl 4-amino-6-methylnicotinate and 6-Methylnicotinic acid, and established best practices for handling powdered chemical reagents in a laboratory setting. A thorough risk assessment should be conducted prior to handling this compound, and consultation with your institution's Environmental Health and Safety (EHS) department is strongly recommended.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, minimum 4 mil thickness). | To prevent skin contact and irritation.[1][5] Disposable gloves should be changed frequently and immediately upon contamination. |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. | To protect eyes from dust particles and potential splashes.[5][6] |
| Face Protection | Face shield (in addition to goggles). | Required when there is a significant risk of splashing or aerosol generation.[6][7] |
| Skin and Body Protection | A long-sleeved lab coat. | To protect skin and personal clothing from contamination.[5][7] |
| Respiratory Protection | NIOSH-approved respirator with a particulate filter (e.g., N95) or work in a certified chemical fume hood. | To prevent inhalation of airborne particles, especially during weighing and transfer operations.[5][7] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial to minimize exposure and ensure safety.
1. Preparation:
-
Ensure a calibrated analytical balance is located inside a certified chemical fume hood or a ventilated enclosure.
-
Gather all necessary materials: spatulas, weigh boats, secondary containers, and pre-labeled waste containers.
-
Verify that an eyewash station and safety shower are readily accessible.[3]
-
Don all required PPE as outlined in Table 1.
2. Weighing and Transfer:
-
Perform all manipulations that may generate dust, such as weighing and transferring, within the chemical fume hood.[5]
-
Use a micro-spatula to carefully transfer the desired amount of the compound onto a tared weigh boat.
-
Avoid any actions that could create airborne dust.
-
Once weighed, securely close the primary container.
-
Carefully transfer the weighed compound to the reaction vessel or secondary container.
3. Post-Handling:
-
Clean all reusable equipment thoroughly after use.
-
Dispose of all contaminated disposable materials in the designated hazardous waste container.[1][5]
-
Decontaminate the work area (fume hood surface) with an appropriate solvent and cleaning agent.
-
Remove PPE in the correct order to prevent cross-contamination (gloves first, then face shield/goggles, lab coat, and finally respirator if used).
-
Wash hands thoroughly with soap and water after removing PPE.[1][8]
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
-
Contaminated Solid Waste: All disposable items that have come into contact with the compound, including gloves, weigh boats, and paper towels, must be treated as hazardous waste.[5] These materials should be collected in a clearly labeled, sealed hazardous waste container.
-
Unused or Waste Compound: Unwanted this compound should be disposed of as hazardous chemical waste. Do not dispose of it down the drain or in regular trash.
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.
-
Consult EHS: Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.[1]
Visual Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.
Caption: PPE selection workflow for handling this compound.
References
- 1. aksci.com [aksci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. benchchem.com [benchchem.com]
- 6. trimaco.com [trimaco.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
